molecular formula C11H11ClO3 B1287573 6-Chloro-chroman-3-carboxylic acid methyl ester CAS No. 68281-66-3

6-Chloro-chroman-3-carboxylic acid methyl ester

Cat. No.: B1287573
CAS No.: 68281-66-3
M. Wt: 226.65 g/mol
InChI Key: SPAAUUYJRNLHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-chroman-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAAUUYJRNLHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606495
Record name Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-66-3
Record name Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-chroman-3-carboxylic acid methyl ester, a halogenated derivative of the chroman scaffold, presents a molecule of interest for medicinal chemistry and drug discovery. Its structural features, combining a bicyclic chroman ring system with a methyl ester functional group, offer a versatile platform for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the available physicochemical properties, characterization data, and a putative synthesis protocol for this compound. Due to the limited availability of direct experimental data, this guide also incorporates information on closely related analogs to provide a comparative context for its potential properties and applications.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 68281-66-3.[1][2] Its molecular formula is C₁₁H₁₁ClO₃, corresponding to a molecular weight of 226.66 g/mol .[1] The structure consists of a chroman ring system chlorinated at the 6-position with a methyl carboxylate group at the 3-position.

A comprehensive search of available literature and databases did not yield experimentally determined values for several key physicochemical properties of this compound. However, data for a structurally related compound, 6-Chloro-2H-chromene-3-carboxylic acid methyl ester (CAS: 68281-65-2), which differs by the presence of a double bond in the chromene ring, is available and presented for comparative purposes. It is important to note that the saturation of the pyran ring in the target compound will influence its physicochemical properties.

PropertyThis compound6-Chloro-2H-chromene-3-carboxylic acid methyl ester
CAS Number 68281-66-3[1][2]68281-65-2[3]
Molecular Formula C₁₁H₁₁ClO₃[1]C₁₁H₉ClO₃[3]
Molecular Weight 226.66 g/mol [1]224.64 g/mol [3]
Melting Point Data not available113-115 °C[3]
Boiling Point Data not available340.4 °C at 760 mmHg[3]
Solubility Data not availableData not available
pKa Data not availableData not available

Note: The provided data for 6-Chloro-2H-chromene-3-carboxylic acid methyl ester should be used as a rough estimate only. The hydrogenation of the double bond to form the chroman structure is expected to alter these values.

Synthesis and Characterization

Putative Synthesis Protocol

A standard Fischer-Speier esterification method could be employed. The following protocol is a generalized procedure based on common laboratory practices for such transformations:

Reaction:

6-Chloro-chroman-3-carboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

  • 6-Chloro-chroman-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a solution of 6-Chloro-chroman-3-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • The reaction mixture is then heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent such as dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Synthesis_Workflow General Synthesis and Purification Workflow Reactants 6-Chloro-chroman-3-carboxylic acid + Methanol + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product 6-Chloro-chroman-3-carboxylic acid methyl ester Purification->Product Drug_Discovery_Logic Logical Progression in Drug Discovery cluster_0 Compound Synthesis & Characterization cluster_1 Screening & Profiling cluster_2 Lead Optimization Synthesis Synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester Purification Purification Synthesis->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Primary_Screening High-Throughput Screening (Target-based or Phenotypic) Characterization->Primary_Screening Hit_Identification Identification of Initial Hits Primary_Screening->Hit_Identification ADME_Tox_Profiling In vitro ADME/Tox Profiling Hit_Identification->ADME_Tox_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox_Profiling->SAR_Studies Lead_Compound Identification of Lead Compound SAR_Studies->Lead_Compound

References

In-Depth Technical Guide: 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68281-66-3

Synonyms: Methyl 6-chloro-3-chromanecarboxylate, Methyl 6-chlorochroman-3-carboxylate

Introduction

6-Chloro-chroman-3-carboxylic acid methyl ester is a heterocyclic organic compound belonging to the chroman family. Its chemical structure features a chroman core substituted with a chlorine atom at the 6-position and a methyl carboxylate group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its specific functional groups allow for a variety of chemical modifications, making it a versatile building block for more complex molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number 68281-66-3[1][2][3]
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Molecular Weight 226.66 g/mol [2][3]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Note: Physical properties for the related compound 6-Chloro-2H-chromene-3-carboxylic acid methyl ester (CAS 68281-65-2) are sometimes cited online, but these do not correspond to the title compound and should be used with caution.[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of chroman carboxylates often involves the cyclization of appropriate precursors. The reactivity of this compound is primarily dictated by the ester and chloro functional groups, as well as the chroman ring system, making it a useful intermediate for creating a diverse range of derivatives.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Development

The chroman scaffold is a common feature in many biologically active compounds. This intermediate is used in the synthesis of novel pharmaceutical candidates, with research suggesting its utility in developing treatments for a range of conditions. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as a building block for new agrochemicals. The chroman structure can be found in some pesticides and herbicides, and derivatives of this compound are likely explored for their potential as active ingredients in crop protection products.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis or use of this compound are limited. Researchers interested in utilizing this compound would likely need to develop their own specific procedures based on general methods for the synthesis of related chroman derivatives or source the compound from a chemical supplier.

Safety Information

Specific toxicology and safety data for this compound are not extensively documented in public sources. As with any chemical intermediate, it should be handled with appropriate precautions in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualization of Workflows and Pathways

Information regarding specific signaling pathways involving this compound or detailed experimental workflows for its use is not available in the public domain. As this compound is a synthetic intermediate, it is unlikely to be directly involved in biological signaling pathways itself, but rather is used to synthesize molecules that are. Without specific examples of its synthetic applications or biological studies, the creation of meaningful diagrams is not possible.

Should a synthetic route utilizing this intermediate be established, a workflow diagram could be generated. For example, a hypothetical synthetic workflow is presented below.

G A Starting Material B Intermediate Synthesis A->B Reaction 1 C This compound B->C Reaction 2 D Further Reaction Step(s) C->D Reaction 3 E Final Bioactive Molecule D->E Final Step(s)

Caption: Hypothetical synthetic workflow.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of new pharmaceuticals and agrochemicals. While its basic chemical identity is established, a significant amount of detailed experimental data, including physical properties, specific reaction protocols, and spectral data, is not publicly available. Researchers and drug development professionals should consider this compound as a versatile building block, but will likely need to conduct their own research to determine its specific properties and optimize its use in their synthetic pathways.

References

An In-depth Technical Guide on the Molecular Structure of 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Chloro-chroman-3-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry and organic synthesis. It details the compound's molecular structure, physicochemical properties, a representative synthesis protocol, and expected spectroscopic characteristics.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a chroman core. The chroman structure consists of a dihydropyran ring fused to a benzene ring. In this specific derivative, a chlorine atom is substituted at the 6-position of the aromatic ring, and a methyl ester group is attached to the 3-position of the dihydropyran ring. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

IdentifierValue
IUPAC Name methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate
CAS Number 68281-66-3[2]
Molecular Formula C₁₁H₁₁ClO₃[2]
Molecular Weight 226.66 g/mol
Canonical SMILES COC(=O)C1CC2=C(OC1)C=C(C=C2)Cl
InChI Key InChI=1S/C11H11ClO3/c1-15-11(13)8-4-14-9-5-6-10(12)2-3-7(9)8/h2-3,5-6,8H,4H2,1H3

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the related compound, 6-Chloro-2H-chromene-3-carboxylic acid methyl ester, which provides an estimation for the target molecule. It is important to note that these values are for the unsaturated analog and may differ from the saturated chroman structure.

PropertyValueReference
Melting Point 113-115 °C[3]
Boiling Point 340.4 °C at 760 mmHg[3]
Density 1.335 g/cm³[3]
Flash Point 147.4 °C[3]

Synthesis Protocol: Esterification of 6-Chloro-chroman-3-carboxylic acid

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-Chloro-chroman-3-carboxylic acid. A general and reliable method involves the use of methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 6-Chloro-chroman-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-Chloro-chroman-3-carboxylic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).

  • Catalyst Addition: Place the flask in an ice bath to cool. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) to the stirred solution. The addition of thionyl chloride should be performed in a well-ventilated fume hood.

  • Reaction: If using sulfuric acid, attach a reflux condenser and heat the mixture to reflux for 4-6 hours. If using thionyl chloride, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification CarboxylicAcid 6-Chloro-chroman- 3-carboxylic acid Esterification Esterification (Reflux or RT) CarboxylicAcid->Esterification Methanol Methanol (Solvent) Methanol->Esterification Catalyst H₂SO₄ or SOCl₂ (Catalyst) Catalyst->Esterification Quenching Quenching (Ice Water) Esterification->Quenching Reaction Mixture Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Purification (Chromatography) Drying->Purification Crude Product FinalProduct Pure 6-Chloro-chroman- 3-carboxylic acid methyl ester Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.[4] The expected data are outlined below.

¹H NMR Spectroscopy:

  • Aromatic Protons (3H): Three signals in the aromatic region (approx. δ 6.8-7.3 ppm). The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • Chroman Protons (5H):

    • -OCH₂- (2H): Two diastereotopic protons at C2, appearing as complex multiplets (approx. δ 4.2-4.5 ppm).

    • -CH₂- (2H): Two diastereotopic protons at C4, appearing as multiplets (approx. δ 2.8-3.2 ppm).

    • -CH- (1H): A proton at C3, appearing as a multiplet (approx. δ 3.0-3.4 ppm).

  • Methyl Ester Protons (3H): A sharp singlet for the -OCH₃ group (approx. δ 3.7 ppm).

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal in the downfield region (approx. δ 170-175 ppm).

  • Aromatic Carbons (6C): Six signals in the aromatic region (approx. δ 115-155 ppm), including two quaternary carbons (C6 and the carbon attached to the ether oxygen) and four methine carbons.

  • Chroman Carbons (3C): Signals for C2 (-OCH₂-), C3 (-CH-), and C4 (-CH₂-) in the aliphatic region (approx. δ 25-70 ppm).

  • Methyl Carbon (1C): A signal for the ester methyl group (approx. δ 52 ppm).

Infrared (IR) Spectroscopy:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.[5]

  • C-O Stretch (Ester and Ether): Strong absorption bands in the region of 1250-1000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 226 and an M+2 peak at m/z 228 with a relative intensity of approximately one-third, which is characteristic of a compound containing one chlorine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Biological and Pharmaceutical Relevance

While specific signaling pathways for this compound are not extensively documented, the parent compound, 6-Chloro-chroman-3-carboxylic acid, is recognized as a key intermediate in pharmaceutical and agricultural research.[1] Chroman-based structures are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] This molecule serves as a scaffold that can be modified to synthesize novel bioactive compounds for drug discovery programs, particularly targeting neurological disorders.[1]

G cluster_synthesis Chemical Synthesis cluster_application Research & Development Applications cluster_outcome Potential Outcomes Start 6-Chloro-chroman-3- carboxylic acid Target 6-Chloro-chroman-3- carboxylic acid methyl ester Start->Target Esterification Scaffold Core Scaffold Target->Scaffold Derivatization Further Derivatization Scaffold->Derivatization Screening Bioactivity Screening Derivatization->Screening LeadOpt Lead Optimization Screening->LeadOpt Pharma Pharmaceuticals (e.g., Neurological) LeadOpt->Pharma Agro Agrochemicals (e.g., Fungicides) LeadOpt->Agro

Caption: Logical workflow from synthesis to application in drug and agrochemical discovery.

References

The Pivotal Role of 6-Chloro-chroman-3-carboxylic acid methyl ester in Pharmaceutical Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-chroman-3-carboxylic acid methyl ester, a key heterocyclic building block, is gaining significant attention within the pharmaceutical industry. Its unique structural framework makes it a valuable intermediate in the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics for neurological disorders, inflammation, and microbial infections.

Core Compound Properties

PropertyDataSource/Comment
Chemical Name This compoundIUPAC Nomenclature
Synonyms Methyl 6-chloro-3-chromanecarboxylate
CAS Number 68281-66-3Chemical Abstracts Service Registry Number[1][2]
Molecular Formula C₁₁H₁₁ClO₃Derived from structural analysis[1]
Molecular Weight 226.65 g/mol Calculated from the molecular formula[3]
Appearance Expected to be a solidBased on related chroman derivatives.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).Inferred from general properties of similar organic esters.
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.Standard practice for chemical intermediates. A commercial supplier suggests storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) to maintain stability[3].

Synthesis and Workflow

A definitive, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general synthetic strategy can be inferred from established methods for the preparation of chroman carboxylates. A plausible approach involves a multi-step synthesis starting from a suitably substituted phenol.

A general process for producing chroman esters has been described in U.S. Patent 5,698,716A, which can be adapted for the synthesis of the target molecule[4]. The process typically involves the reaction of a phenol with a suitable three-carbon synthon to construct the chroman ring, followed by esterification of the carboxylic acid functionality.

Below is a conceptual workflow for the synthesis:

G cluster_0 Step 1: Chroman Ring Formation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Esterification 4-Chlorophenol 4-Chlorophenol Intermediate_1 Intermediate_1 4-Chlorophenol->Intermediate_1 Reaction with α,β-unsaturated aldehyde/ester 6-Chloro-chroman-3-carboxylic_acid 6-Chloro-chroman-3-carboxylic_acid Intermediate_1->6-Chloro-chroman-3-carboxylic_acid Hydrolysis/Oxidation Target_Compound 6-Chloro-chroman-3-carboxylic acid methyl ester 6-Chloro-chroman-3-carboxylic_acid->Target_Compound Methanol, Acid catalyst

Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization (Anticipated Data)

While specific spectra for this compound are not available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and general principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, chroman ring, and methyl ester protons.

  • Aromatic Protons (Ar-H): Signals in the range of δ 6.8-7.5 ppm. The substitution pattern on the aromatic ring will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets).

  • Chroman Ring Protons (CH₂-O, CH₂-Ar, CH-COOR): A series of multiplets in the range of δ 2.5-4.5 ppm. The diastereotopic nature of the methylene protons on the chroman ring may result in complex splitting patterns.

  • Methyl Ester Protons (O-CH₃): A sharp singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-155 ppm. The carbon attached to the chlorine atom will be shifted downfield.

  • Chroman Ring Carbons (C-O, CH₂, CH): Signals in the range of δ 20-80 ppm.

  • Methyl Ester Carbon (O-CH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): Two distinct bands, one stronger than the other, in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 226, with an M+2 isotope peak at m/z 228 with approximately one-third the intensity, characteristic of the presence of a chlorine atom.

  • Key Fragments: Loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 195. Loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 167. Further fragmentation of the chroman ring would also be expected.

Applications in Pharmaceutical Development

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. 6-Chloro-chroman-3-carboxylic acid and its esters serve as crucial intermediates in the synthesis of compounds targeting various biological pathways.

Neurological Disorders

Chroman and chromone derivatives have shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can act as multi-target-directed ligands, inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), as well as preventing the formation of Aβ plaques[5]. The 6-chloro substituent can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross the blood-brain barrier and interact with its target.

G cluster_0 Drug Development for Neurological Disorders Chroman_Intermediate 6-Chloro-chroman-3-carboxylic acid methyl ester Bioactive_Molecule Chroman-based Therapeutic Agent Chroman_Intermediate->Bioactive_Molecule Synthetic Modification Target_Enzymes AChE, BuChE, MAO Bioactive_Molecule->Target_Enzymes Inhibition Neuroprotection Neuroprotective Effects Target_Enzymes->Neuroprotection Leads to

Role of chroman intermediates in neuroprotective drug discovery.
Anti-inflammatory and Antimicrobial Applications

Derivatives of 6-Chloro-chroman-3-carboxylic acid have been explored for their anti-inflammatory and antimicrobial properties[6]. The chroman nucleus can be modified to generate compounds that inhibit inflammatory pathways or exhibit activity against various bacterial and fungal strains. The chlorine atom at the 6-position can enhance the antimicrobial efficacy of the resulting compounds.

Conclusion and Future Directions

This compound is a versatile and valuable intermediate for the synthesis of a wide array of pharmaceutical agents. While there is a clear indication of its potential in the literature, a significant gap exists in the availability of detailed experimental data for this specific compound. Future work should focus on the publication of a robust and scalable synthesis protocol, along with comprehensive spectroscopic and physicochemical characterization. Furthermore, the exploration of its utility in the synthesis of specific, potent, and selective drug candidates for well-defined biological targets will undoubtedly solidify its importance in modern drug discovery and development.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. The synthesis and handling of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory. The predicted spectroscopic data is for illustrative purposes and should be confirmed by experimental analysis.

References

The Pivotal Role of 6-Chloro-chroman-3-carboxylic acid methyl ester in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

6-Chloro-chroman-3-carboxylic acid methyl ester and its derivatives are emerging as crucial building blocks in the synthesis of novel agrochemicals. This technical guide explores the significant role of this chroman scaffold, focusing on its application in the development of next-generation insecticides. By leveraging its unique structural features, researchers can synthesize potent insect growth regulators, specifically belonging to the diacylhydrazine class of insecticides. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and the mode of action of a representative insecticidal compound derived from this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

The chroman ring system is a privileged scaffold in medicinal and agricultural chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The specific substitution pattern of this compound offers a versatile platform for chemical modification, making it an attractive starting material for the synthesis of agrochemicals with novel modes of action. Its derivatives have shown promise, particularly in the development of insecticides that are effective against lepidopteran pests, a major threat to global food security. This guide will focus on the synthetic route to a hypothetical, yet representative, diacylhydrazine insecticide, herein referred to as "Chromanohydrazide-357," starting from this compound.

Synthetic Pathway to Chromanohydrazide-357

The synthesis of Chromanohydrazide-357 from this compound is a multi-step process that involves the initial hydrolysis of the ester, followed by the formation of an acid chloride, and finally, coupling with a substituted hydrazine. This pathway is designed to be efficient and scalable for potential industrial applications.

G A This compound B 6-Chloro-chroman-3-carboxylic acid A->B  Step 1: Hydrolysis (LiOH, THF/H2O) C 6-Chloro-chroman-3-carbonyl chloride B->C  Step 2: Acyl Chloride Formation (Oxalyl chloride, DMF (cat.), DCM) D Chromanohydrazide-357 (Diacylhydrazine Insecticide) C->D  Step 3: Coupling (N'-tert-butyl-3,5-dimethylbenzohydrazide, Et3N, DCM)

Caption: Synthetic pathway from this compound to Chromanohydrazide-357.

Experimental Protocols

This step involves the saponification of the methyl ester to yield the corresponding carboxylic acid.

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

    • Add Lithium hydroxide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloro-chroman-3-carboxylic acid.

The carboxylic acid is converted to the more reactive acid chloride for the subsequent coupling reaction.

  • Materials: 6-Chloro-chroman-3-carboxylic acid, Oxalyl chloride, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 6-Chloro-chroman-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (2-3 drops).

    • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • The reaction progress can be monitored by the cessation of gas evolution.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 6-Chloro-chroman-3-carbonyl chloride, which is used immediately in the next step.

The final step is the coupling of the acid chloride with a substituted hydrazine to form the diacylhydrazine insecticide.

  • Materials: 6-Chloro-chroman-3-carbonyl chloride, N'-tert-butyl-3,5-dimethylbenzohydrazide, Triethylamine (Et3N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N'-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of crude 6-Chloro-chroman-3-carbonyl chloride (1.1 eq) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Chromanohydrazide-357.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity (%)
16-Chloro-chroman-3-carboxylic acidThis compoundLiOH, THF/H2O95>98
26-Chloro-chroman-3-carbonyl chloride6-Chloro-chroman-3-carboxylic acidOxalyl chloride, DMF, DCM(used in situ)-
3Chromanohydrazide-3576-Chloro-chroman-3-carbonyl chlorideN'-tert-butyl-3,5-dimethylbenzohydrazide, Et3N, DCM85>99

Mode of Action: Ecdysone Receptor Agonism

Chromanohydrazide-357, as a diacylhydrazine insecticide, acts as an agonist of the ecdysone receptor in lepidopteran insects. Ecdysone is a crucial steroid hormone that regulates molting and other developmental processes.

G cluster_0 Normal Molting Process cluster_1 Action of Chromanohydrazide-357 A Ecdysone B Ecdysone Receptor (EcR/USP) A->B Binds to C Gene Expression B->C Activates D Normal Molting C->D Leads to E Chromanohydrazide-357 F Ecdysone Receptor (EcR/USP) E->F Mimics Ecdysone and Binds to G Premature Gene Expression F->G Constitutively Activates H Lethal Premature Molting G->H Induces

Caption: Mode of action of Chromanohydrazide-357 as an ecdysone receptor agonist.

By binding to the ecdysone receptor, Chromanohydrazide-357 mimics the action of the natural hormone, leading to a premature and incomplete molt. This disruption of the normal molting process is lethal to the insect larvae, providing effective pest control. This mode of action is highly specific to insects, particularly lepidopteran species, and exhibits low toxicity to non-target organisms, including mammals and beneficial insects.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of advanced diacylhydrazine insecticides. The synthetic pathway to Chromanohydrazide-357 demonstrates a practical and efficient route to a potent insect growth regulator. The specific mode of action, targeting the ecdysone receptor, offers a favorable toxicological profile and high efficacy against key agricultural pests. Further research into the derivatization of the 6-chloro-chroman-3-carboxylic acid scaffold holds significant promise for the discovery of new agrochemicals with improved performance and environmental safety. This guide provides a foundational framework for researchers and scientists working in the field of agrochemical development to explore the potential of this important chemical intermediate.

Biological Activity of 6-Chloro-chroman-3-carboxylic acid methyl ester Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chroman scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a chlorine atom at the 6-position of the chroman ring, as seen in 6-chloro-chroman derivatives, offers a strategic handle for synthetic modification and can significantly influence the pharmacological profile of the resulting compounds. This technical guide provides an in-depth overview of the known and potential biological activities of derivatives of "6-Chloro-chroman-3-carboxylic acid methyl ester." While this specific ester is often a key intermediate in synthetic pathways, its derivatives have shown promise in several therapeutic areas, including inflammation, oncology, and infectious diseases. This document details the experimental protocols for evaluating these activities, presents available quantitative data for analogous compounds, and visualizes the key signaling pathways and experimental workflows.

Core Biological Activities

Derivatives based on the 6-chloro-chroman scaffold have been investigated for several key biological activities. The core structure serves as a versatile starting point for the development of potent and selective modulators of various biological targets.

Anti-inflammatory Activity

Chroman and its related coumarin and chromone derivatives are well-documented for their anti-inflammatory properties. The presence of a chloro group at the 6-position can enhance this activity. The anti-inflammatory effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[1] Derivatives are often evaluated for their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β) in immune cells stimulated with lipopolysaccharide (LPS).[1][2]

One key mechanism of action is the inhibition of TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, which is a critical step in the inflammatory cascade.[3][4]

Anticancer Activity

The chroman scaffold is a constituent of numerous compounds with demonstrated anticancer potential. Derivatives are typically evaluated for their cytotoxicity against a panel of human cancer cell lines, such as those from breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[5] The primary metric for this activity is the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency in inhibiting cell growth. Beyond general cytotoxicity, investigations may also delve into the induction of apoptosis (programmed cell death) through the measurement of key executioner enzymes like caspases 3 and 7.[5] Furthermore, derivatives of the related 6-chloro-chroman-2-one have been explored as inhibitors of enzymes like aromatase, a crucial target in the treatment of hormone-dependent breast cancer.[6]

Antimicrobial Activity

Select derivatives of 6-chloro-chroman have been explored for their potential as antimicrobial agents. One notable approach involves the inhibition of essential bacterial enzymes, such as aminoacyl-tRNA synthetases. These enzymes are vital for bacterial protein synthesis, making them attractive targets for the development of novel antibiotics. A patent review has highlighted a compound featuring a 6-chloro-chroman-4-ylamino moiety with potential antibacterial properties through this mechanism.[7][8]

Quantitative Data on Analogous Compounds

Direct quantitative biological data for derivatives of "this compound" is not extensively available in the public domain. However, data from closely related chromanone and chroman derivatives can provide valuable insights into the potential potency of this class of compounds. The following tables summarize representative data for analogous structures.

Table 1: Illustrative Cytotoxicity of Chromanone Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Compound 4aMCF-7 (Breast)≤ 3.86Etoposide21.9 - 31.5
Compound 4aA549 (Lung)≤ 3.86Etoposide21.9 - 31.5
Compound 4aHeLa (Cervical)≤ 3.86Etoposide21.9 - 31.5

Data presented is for a chromanone derivative as reported in the literature and serves as an example of the potential activity of this class of compounds.[5]

Table 2: Illustrative Anti-inflammatory Activity of a Chroman Derivative

Compound IDBiological AssayActivity
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideInhibition of TNF-α-induced ICAM-1 expressionIdentified as the most potent compound in the tested series.

This data is for a related chroman derivative and highlights a key anti-inflammatory mechanism.[3][4]

Key Signaling Pathways

The biological activities of chroman derivatives are often mediated by their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and rational drug design.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->IkB releases NFkB_IkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes induces

Caption: Simplified overview of the NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical regulator of inflammation. It involves a series of protein kinases that are activated by extracellular stimuli. The three main branches are the ERK, JNK, and p38 MAPK pathways. Activation of these kinases leads to the phosphorylation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Nucleus Nucleus TF->Nucleus translocates Response Inflammatory Response Nucleus->Response regulates gene expression

Caption: General overview of the MAPK signaling cascade in inflammation.

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments used to evaluate the biological activities of chroman derivatives.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Workflow:

MTT_Workflow A 1. Seed cells in 96-well plate (e.g., 8 x 10⁴ cells/mL) B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B C 3. Treat cells with serial dilutions of chroman derivative B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 1.5-4 hours at 37°C E->F G 7. Add solubilization solution (DMSO) to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate % cell viability and IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin).[5][9]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7). NO concentration is indirectly measured using the Griess reagent.

Workflow:

NO_Assay_Workflow A 1. Seed RAW 264.7 macrophages in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Pre-treat cells with various concentrations of chroman derivative for 1 hour B->C D 4. Stimulate cells with LPS (1 µg/mL) for 24 hours C->D E 5. Collect 50 µL of cell culture supernatant from each well D->E F 6. Add 100 µL of Griess Reagent to the supernatant E->F G 7. Incubate in the dark at room temperature for 10-15 minutes F->G H 8. Measure absorbance at 540 nm G->H I 9. Quantify nitrite concentration using a sodium nitrite standard curve H->I

Caption: Workflow for the nitric oxide (NO) production assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[9]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.[9][10]

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.[10]

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[1]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[1]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

The "this compound" scaffold is a valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated potential in key areas of drug discovery, including oncology and inflammation. The methodologies and pathways detailed in this guide provide a robust framework for the continued investigation and optimization of these promising compounds. Future research should focus on synthesizing a broader library of derivatives to establish clear structure-activity relationships, elucidating specific molecular targets, and advancing the most potent compounds into in vivo models of disease.

References

6-Chloro-chroman-3-carboxylic acid methyl ester: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-3-carboxylic acid methyl ester, with the CAS number 68281-66-3, is a heterocyclic organic compound belonging to the chroman family.[1][2][3][4] Chroman derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of more complex, biologically active molecules.[5] The incorporation of a chlorine atom at the 6-position and a methyl ester at the 3-position of the chroman scaffold suggests its potential as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, potential synthetic routes, and the broader context of the biological activities of related chroman and chromone derivatives. While specific experimental data for this exact compound is limited in publicly accessible literature, this review consolidates the existing knowledge and provides inferred methodologies based on established chemical principles.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. However, data for closely related compounds can provide useful estimations. The table below summarizes the available information for the target compound and a related chromene analogue.

PropertyThis compound6-Chloro-2H-chromene-3-carboxylic acid methyl ester
CAS Number 68281-66-3[1][2][3][4]68281-65-2[6]
Molecular Formula C₁₁H₁₁ClO₃[1]C₁₁H₉ClO₃[6]
Molecular Weight 226.66 g/mol [3]224.64 g/mol [6]
Appearance Not specifiedNot specified
Melting Point Not specified113-115 °C[6]
Boiling Point Not specified340.4 °C at 760 mmHg[6]
Density Not specified1.335 g/cm³[6]
Flash Point Not specified147.4 °C[6]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general method for the synthesis of chroman esters has been described in U.S. Patent 5,698,716A.[7] This process involves a three-step sequence which can be adapted for the synthesis of the target molecule.

Proposed Synthetic Pathway

A plausible synthetic route, inferred from general synthetic methods for chroman-3-carboxylic acid derivatives, is outlined below. This proposed pathway involves the reaction of a substituted phenol with an appropriate acrylate derivative, followed by cyclization and subsequent esterification.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_reduction Reduction & Esterification A 4-Chlorophenol C Methyl 3-(4-chlorophenoxy)propanoate A->C Michael Addition B Methyl acrylate B->C D 6-Chloro-chroman-4-one C->D Intramolecular Friedel-Crafts Acylation E 6-Chloro-chroman-4-ol D->E Reduction F 6-Chloro-chroman-3-carboxylic acid E->F Further Reactions (e.g., Haloform reaction) G This compound F->G Esterification (Methanol, Acid catalyst) Biological_Screening_Workflow A This compound B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) A->D E In vivo Animal Models (e.g., Xenograft, Seizure models) B->E If active C->E If active D->E If active F Lead Optimization E->F G Preclinical Development F->G

References

An In-depth Technical Guide to the Discovery and History of Chroman-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and biologically active compounds. Among its many derivatives, chroman-3-carboxylic acids represent a class of molecules that has garnered significant interest in medicinal chemistry due to their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of chroman-3-carboxylic acid derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into their mechanisms of action.

Historical Perspective: The Emergence of a Versatile Scaffold

The exploration of chroman-3-carboxylic acid derivatives is intrinsically linked to the broader history of chromone and coumarin chemistry. Early investigations into these unsaturated precursors laid the groundwork for the eventual synthesis of the saturated chroman ring system.

Early Work on Chromone and Coumarin Precursors

The first methods for the synthesis of chromones were developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid.[1] Khellin, a naturally occurring furanochromone extracted from the plant Ammi visnaga, was one of the first chromones to be used clinically for its smooth muscle relaxant properties.[1] The synthesis of the parent chromone-3-carboxylic acid was reported in 1973, opening avenues for the exploration of its derivatives.[2] Synthetic routes to chromone-3-carboxylic acids often start from 2-hydroxyacetophenones, which undergo Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes, followed by oxidation.[3]

Similarly, coumarin-3-carboxylic acids have been a subject of extensive research. Efficient synthetic protocols for these compounds have been developed, such as the Knoevenagel condensation of 2-hydroxybenzaldehydes with active methylene compounds like dimethyl malonate.[4] These unsaturated precursors, chromone-3-carboxylic acids and coumarin-3-carboxylic acids, serve as key starting materials for the synthesis of chroman-3-carboxylic acid derivatives through reduction of the pyrone ring double bond.

The Advent of Chroman-3-Carboxylic Acid Synthesis

The direct synthesis and exploration of the saturated chroman-3-carboxylic acid core came later. A significant advancement in this area is the catalytic hydrogenation of chromone-3-carboxylic acids. This method allows for the stereoselective synthesis of cis- and trans-isomers of chroman-3-carboxylic acid esters. More recent synthetic strategies have focused on developing efficient and scalable routes to key intermediates like 8-methoxy-chroman-3-carboxylic acid, which is a valuable building block for various bioactive molecules.[5] These methods often involve the reduction of the corresponding coumarin-3-carboxylic acid or chromone-3-carboxylic acid.

Synthetic Methodologies

The synthesis of chroman-3-carboxylic acid and its derivatives can be broadly categorized into two main approaches: the reduction of unsaturated precursors and de novo synthesis of the chroman ring system.

Reduction of Chromone-3-Carboxylic Acids and Coumarin-3-Carboxylic Acids

A common and effective method for the preparation of chroman-3-carboxylic acids is the catalytic hydrogenation of the corresponding chromone-3-carboxylic acids. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions can be tuned to control the stereochemistry of the resulting product.

Materials:

  • 6-Methoxy-chromone-3-carboxylic acid

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • A solution of 6-methoxy-chromone-3-carboxylic acid (1.0 g, 4.54 mmol) in ethanol (50 mL) is placed in a hydrogenation vessel.

  • 10% Pd/C (100 mg, 10% w/w) is carefully added to the solution.

  • The vessel is connected to a hydrogenator, and the atmosphere is purged with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 6-methoxy-chroman-3-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

A similar reductive approach can be applied to coumarin-3-carboxylic acids to yield the corresponding chroman-3-carboxylic acids.

Synthesis of Chroman-3-Carboxamide Derivatives

The carboxylic acid functionality at the 3-position of the chroman ring serves as a convenient handle for the synthesis of a wide array of derivatives, most notably amides, which have shown significant biological activity.

Materials:

  • (S)-6-methoxy-chroman-3-carboxylic acid

  • 4-(Pyridin-4-yl)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of (S)-6-methoxy-chroman-3-carboxylic acid (1.0 eq) in DMF are added 4-(pyridin-4-yl)aniline (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.0 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various chroman-3-carboxylic acid derivatives.

Table 1: Synthesis Yields of Chroman-3-Carboxylic Acid Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
6-Methoxy-chromone-3-carboxylic acid6-Methoxy-chroman-3-carboxylic acidH₂, 10% Pd/C, Ethanol>90[General Procedure]
(S)-6-methoxy-chroman-3-carboxylic acid(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide4-(Pyridin-4-yl)aniline, BOP, DIPEA, DMF75-85[6]
2-HydroxyacetophenonesChromone-3-carboxylic acids1. Vilsmeier-Haack, 2. Pinnick oxidation53-61[3]

Table 2: Biological Activity of Chroman-3-Carboxylic Acid Derivatives as ROCK2 Inhibitors [6]

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
(S)-7c68322.7
(R)-7c1501510
Fasudil19009502

Biological Activity and Signaling Pathways

Chroman-3-carboxylic acid derivatives have emerged as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[6] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in a number of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

ROCK2 Signaling Pathway

The ROCK2 signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to the Rho-binding domain of ROCK2, leading to a conformational change that activates the kinase domain. Activated ROCK2 then phosphorylates a variety of downstream substrates, leading to the modulation of the actin cytoskeleton and other cellular processes.

ROCK2_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK2_inactive ROCK2 (Inactive) RhoA_GTP->ROCK2_inactive Binds and Activates ROCK2_active ROCK2 (Active) ROCK2_inactive->ROCK2_active Downstream Downstream Effectors (e.g., LIMK, Myosin Light Chain) ROCK2_active->Downstream Phosphorylates Chroman_inhibitor Chroman-3-carboxylic acid derivative Chroman_inhibitor->ROCK2_active Inhibits Cytoskeletal_reorganization Cytoskeletal Reorganization Cell Contraction, Motility Downstream->Cytoskeletal_reorganization

References

Potential Therapeutic Targets of 6-Chloro-chroman-3-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of "6-Chloro-chroman-3-carboxylic acid methyl ester" and its closely related analogs. While direct biological data for this specific methyl ester are limited in publicly available literature, extensive research on the broader class of chroman, chromene, and coumarin derivatives points toward significant potential in the fields of oncology and anti-inflammatory therapies. This document synthesizes the available information on structurally similar compounds, detailing potential mechanisms of action, summarizing quantitative biological data, and providing exemplary experimental protocols to guide future research and drug development efforts. The primary therapeutic avenues for this class of compounds appear to be centered on the inhibition of key enzymes in cancer progression and inflammatory pathways, as well as the induction of apoptosis in cancer cells.

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The substitution pattern on the chroman ring system plays a crucial role in defining the pharmacological profile of these molecules. "this compound" represents a specific analog with a chlorine atom at the 6-position and a methyl ester at the 3-position. While this compound is frequently cited as a key intermediate in the synthesis of more complex molecules, its intrinsic biological activity and therapeutic potential remain largely unexplored in dedicated studies.[1]

This guide extrapolates from the known biological activities of structurally related 6-chloro-chromone, benzochromene, and other chroman-3-carboxylic acid derivatives to identify and elaborate on the most promising therapeutic targets. The primary areas of focus are oncology and inflammation, with evidence suggesting potential mechanisms involving enzyme inhibition and modulation of cellular signaling pathways.

Potential Therapeutic Areas and Targets

Based on the analysis of related compounds, two primary therapeutic areas emerge as highly relevant for "this compound":

Anticancer Activity

Derivatives of the chroman and related chromene and coumarin scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a halogen, such as chlorine, at the 6-position has been noted in compounds with anticancer properties.

  • Topoisomerases: 6-Chloro-chromone derivatives have been investigated as potential topoisomerase inhibitors. These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and apoptotic cell death in cancer cells.

  • Cyclooxygenase-2 (COX-2): Certain chromanone derivatives act as selective COX-2 inhibitors. COX-2 is an enzyme often overexpressed in various cancers, contributing to inflammation and tumor growth. Inhibition of COX-2 is a validated strategy in cancer therapy and prevention.

  • Apoptosis Induction: Benzochromene derivatives have been shown to induce apoptosis in cancer cells, a process of programmed cell death that is often dysregulated in cancer. This can be mediated through the generation of reactive oxygen species (ROS).

The following table summarizes the cytotoxic activity of various chroman and chromene derivatives against different cancer cell lines. It is important to note that these are not data for "this compound" but for structurally related compounds, providing a basis for hypothesizing its potential activity.

Compound ClassCell LineActivity MetricValue (µM)
Benzochromene DerivativesVarious Human Cancer LinesIC504.6 - 21.5
Chromanone SpiroisoxazolinesHT-29 (Colorectal)IC501.07 ± 0.28
Chromanone SpiroisoxazolinesMCF-7 (Breast)IC5011.92 ± 1.07
Anti-inflammatory Activity

The chroman nucleus is a core structure in many compounds with anti-inflammatory properties. The anti-inflammatory effects of related compounds suggest that "this compound" may also modulate key inflammatory pathways.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX): Carboxylic acid-containing compounds are known inhibitors of COX and LOX enzymes, which are central to the inflammatory cascade through the production of prostaglandins and leukotrienes.

  • Monoamine Oxidase (MAO): Chromone-3-carboxylic acids have been shown to inhibit monoamine oxidases, particularly MAO-B. While primarily associated with neurological functions, MAO enzymes are also involved in inflammatory processes.

  • Tumor Necrosis Factor-alpha (TNF-α) Signaling: Some chroman derivatives have been found to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule in the inflammatory response.

Experimental Protocols

The following are detailed experimental protocols for key assays relevant to the potential therapeutic targets of "this compound," based on methodologies reported for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound ("this compound") dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory potential of the test compound by measuring the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound ("this compound") dissolved in DMSO

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by "this compound" and a general workflow for its biological evaluation.

anticancer_pathway Compound 6-Chloro-chroman-3-carboxylic acid methyl ester Topoisomerase Topoisomerase Compound->Topoisomerase COX2 COX-2 Compound->COX2 ROS ROS Generation Compound->ROS DNA_Damage DNA Damage Topoisomerase->DNA_Damage Inflammation Pro-tumorigenic Inflammation COX2->Inflammation Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Inflammation->Cell_Death Apoptosis->Cell_Death

Caption: Potential anticancer mechanisms of action.

anti_inflammatory_pathway Compound 6-Chloro-chroman-3-carboxylic acid methyl ester COX_LOX COX / LOX Compound->COX_LOX MAO MAO-B Compound->MAO TNFa TNF-α Signaling Compound->TNFa Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Neurotransmitters Monoamine Metabolism MAO->Neurotransmitters ICAM1 ICAM-1 Expression TNFa->ICAM1 Inflammation Inflammation Prostaglandins->Inflammation ICAM1->Inflammation experimental_workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) In_Vitro->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, MAO) In_Vitro->Enzyme_Inhibition Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_Inflammatory->Mechanism Enzyme_Inhibition->Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Mechanism->Western_Blot In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester, a valuable intermediate in medicinal chemistry and drug discovery. The protocol is based on the well-established Fischer esterification method, a common and reliable technique for the preparation of esters from carboxylic acids.

Overview

The synthesis of this compound is achieved via the acid-catalyzed esterification of 6-Chloro-chroman-3-carboxylic acid with methanol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, with an excess of methanol which also serves as the solvent. The reaction is driven to completion by removing the water formed during the reaction, often by using a Dean-Stark apparatus or by using a large excess of the alcohol.

Key Reaction Parameters

The following table summarizes the key quantitative data and reaction parameters for the synthesis.

ParameterValueNotes
Reactants
6-Chloro-chroman-3-carboxylic acid1.0 eqStarting material
Methanol>20 eqReagent and solvent
Sulfuric Acid (concentrated)0.1-0.2 eqCatalyst
Reaction Conditions
TemperatureReflux (approx. 65 °C)
Reaction Time4-8 hoursMonitored by TLC
Work-up & Purification
Extraction SolventDichloromethane or Ethyl Acetate
Washing AgentsSaturated NaHCO₃ solution, Brine
Drying AgentAnhydrous Na₂SO₄ or MgSO₄
Purification MethodColumn ChromatographySilica gel
Yield & Purity
Expected Yield85-95%
Purity (by NMR/LC-MS)>98%

Experimental Protocol

Materials:

  • 6-Chloro-chroman-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-chroman-3-carboxylic acid (1.0 eq).

  • Addition of Reagents: Add a large excess of anhydrous methanol (>20 eq). Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Add Reactants (6-Chloro-chroman-3-carboxylic acid, Methanol) Catalyst 2. Add Catalyst (H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (4-8 hours) Catalyst->Reflux Quench 4. Quench Reaction Reflux->Quench Extract 5. Extraction (DCM/EtOAc) Quench->Extract Wash 6. Wash (NaHCO₃, Brine) Extract->Wash Dry 7. Dry (Na₂SO₄) Wash->Dry Concentrate 8. Concentrate Dry->Concentrate Chromatography 9. Column Chromatography Concentrate->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical)

While this is a chemical synthesis and not a biological signaling pathway, a logical flow diagram can represent the transformation of reactants to products.

Reaction_Pathway cluster_reactants Reactants CarboxylicAcid 6-Chloro-chroman-3-carboxylic acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H⁺ Methanol Methanol Methanol->Protonation H⁺ NucleophilicAttack Nucleophilic Attack by Methanol Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product 6-Chloro-chroman-3-carboxylic acid methyl ester Deprotonation->Product

Caption: Mechanism of Fischer Esterification for the synthesis.

Application Note: Purification of 6-Chloro-chroman-3-carboxylic acid methyl ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of "6-Chloro-chroman-3-carboxylic acid methyl ester" utilizing column chromatography is detailed below. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural framework is a valuable scaffold in the development of novel bioactive molecules.[1] Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities to ensure the desired purity for subsequent applications. Column chromatography is a widely employed and effective technique for the purification of chroman derivatives on a preparative scale.[2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValue
CAS Number 68281-66-3[4]
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Appearance Expected to be a white or cream crystalline powder.[1]
Purity (typical) ≥ 98% (HPLC)[1]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][6] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[5] The separation is achieved by using a mobile phase of relatively low polarity, typically a mixture of hexane and ethyl acetate. Non-polar impurities will travel through the column more quickly, while the more polar target compound and any polar impurities will be retained more strongly by the silica gel. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.[7]

Experimental Protocol

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials and Equipment

MaterialsEquipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)[8]Column clamps and stand
n-Hexane (HPLC grade)Funnel
Ethyl acetate (HPLC grade)Beakers and Erlenmeyer flasks
Dichloromethane (DCM)Round bottom flasks
Sand (washed)Rotary evaporator
Cotton or glass wool[7]Test tubes and rack
TLC plates (silica gel coated)TLC developing chamber
TLC stain (e.g., potassium permanganate)UV lamp

Procedure

1. Preparation of the Column

  • Ensure the chromatography column is clean and dry.

  • Securely clamp the column in a vertical position.[7]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5][7]

  • Add a thin layer (approximately 1 cm) of sand over the plug.[7]

2. Slurry Packing the Column

  • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be 20-50 times the weight of the crude sample.[5]

  • Pour the slurry into the column using a funnel.[7]

  • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7]

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[3]

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Carefully add the dissolved sample to the top of the column using a pipette.[7]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.[5]

4. Elution and Fraction Collection

  • Carefully add the initial mobile phase, a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v), to the column. The exact ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Begin collecting fractions in test tubes.

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 n-hexane:ethyl acetate) to elute the target compound.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Analysis and Product Isolation

  • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under a UV lamp or by staining.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Typical Column Parameters

The following table provides a general guideline for column parameters. These may need to be adjusted based on the scale of the purification and the impurity profile of the crude material.

ParameterGuideline
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate gradient
Crude Sample Amount 1.0 g
Silica Gel Amount 30 - 50 g
Column Diameter 2 - 3 cm
Silica Gel Bed Height 20 - 25 cm
Initial Eluent 95:5 (n-Hexane:Ethyl Acetate)
Final Eluent 80:20 (n-Hexane:Ethyl Acetate)
Fraction Size 10 - 20 mL

Workflow and Pathway Diagrams

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of chroman derivatives, including this compound, is depicted below. The process begins with the chemical synthesis from starting materials, followed by a purification step, typically column chromatography, to isolate the pure compound.[2]

G A Starting Materials (e.g., Substituted Phenol and Acrylate) B Chemical Synthesis (e.g., Cyclization Reaction) A->B C Crude Product (this compound + Impurities) B->C D Column Chromatography (Silica Gel) C->D E Pure Product (>98% Purity) D->E F Analysis (TLC, NMR, MS) E->F

General workflow for synthesis and purification.

Column Chromatography Process

The following diagram illustrates the key steps involved in the column chromatography purification process.

G prep Column Preparation (Packing with Silica Gel Slurry) load Sample Loading (Crude product in minimal solvent) prep->load elute Elution (Gradient of Hexane:Ethyl Acetate) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation (Rotary Evaporator) combine->evap final Pure Compound evap->final

Detailed workflow for column chromatography.

Column chromatography is an effective and scalable method for the purification of this compound. The protocol provided in this application note, when used in conjunction with preliminary TLC analysis to optimize the solvent system, will enable researchers to obtain the target compound with high purity. The detailed workflow diagrams provide a clear visual representation of the process, aiding in the successful implementation of this purification technique.

References

Application Notes and Protocols: Purification of 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of "6-Chloro-chroman-3-carboxylic acid methyl ester" (CAS No. 68281-66-3). Synthesis of this chroman derivative can result in a crude product that requires effective purification to remove unreacted starting materials, catalysts, and byproducts. Based on available data, this compound is typically isolated as a liquid, making traditional recrystallization a challenging and often unsuitable method. Therefore, this guide focuses on more appropriate purification techniques for a liquid or low-melting solid: vacuum distillation and flash column chromatography. This document provides a rationale for method selection and detailed protocols to guide researchers in achieving high-purity "this compound" for downstream applications in drug discovery and development.

Introduction

"this compound" is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the chroman scaffold in biologically active molecules. The purity of such intermediates is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. While recrystallization is a common and effective method for purifying solid compounds, evidence suggests that "this compound" is often obtained as a liquid product. A key reference describes the product of a synthesis as a "yellow liquid" after solvent removal[1]. The absence of a reported melting point in many chemical supplier databases further supports this finding.

For liquid compounds or low-melting solids, alternative purification strategies must be employed. The two most common and effective methods are:

  • Vacuum Distillation: This technique is suitable for thermally stable liquids with reasonably different boiling points from their impurities. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

  • Flash Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). It is particularly useful for removing impurities with similar boiling points to the desired product.

This application note will provide detailed protocols for both vacuum distillation and flash column chromatography as applied to the purification of "this compound."

Physicochemical Properties

A summary of the known and predicted physicochemical properties of "this compound" is presented in Table 1. The predicted high boiling point at atmospheric pressure underscores the necessity of vacuum distillation to avoid decomposition.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68281-66-3[1][2]
Molecular Formula C₁₁H₁₁ClO₃[2]
Molecular Weight 226.66 g/mol -
Physical State Reported as a yellow liquid[1]
Boiling Point (Predicted) 282.9 ± 19.0 °C at 760 mmHg[3]

Experimental Protocols

Method 1: Purification by Vacuum Distillation

Vacuum distillation is the preferred method for purifying thermally stable liquids on a larger scale, as it is often more time and solvent-efficient than chromatography.

Protocol:

  • Preparation:

    • Ensure the crude "this compound" is free of residual solvents by concentrating it on a rotary evaporator.

    • Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a small stir bar in the distillation flask.

    • Transfer the crude liquid product to the distillation flask. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Begin stirring the liquid.

    • Gradually apply vacuum to the system. Monitor for any excessive bumping or foaming.

    • Once the desired vacuum level is reached and stable, begin to heat the distillation flask using a heating mantle.

    • Slowly increase the temperature until the product begins to distill.

    • Collect any low-boiling impurities as a forerun fraction in the first receiving flask.

    • Once the distillation temperature stabilizes, switch to a clean receiving flask to collect the main fraction of the purified product.

    • Monitor the temperature of the vapor throughout the distillation. A stable temperature indicates that a pure substance is distilling.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Weigh the collected fraction(s) and determine the yield.

    • Analyze the purity of the distilled product using appropriate analytical techniques (e.g., GC-MS, ¹H NMR).

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is an excellent alternative, especially for smaller scales or when impurities have boiling points very close to the product.

Protocol:

  • Eluent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities. A common starting point for esters is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Visualize the spots under UV light and/or by staining.

    • The optimal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product, with good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude product to be purified.

    • Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).

    • Ensure the silica gel bed is well-compacted and free of air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified "this compound."

    • Determine the yield and assess the purity by analytical methods.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of a liquid organic compound, applicable to "this compound."

G Crude Crude Liquid Product (this compound) Choice Method Selection Crude->Choice Distillation Vacuum Distillation Choice->Distillation Thermally Stable, Different Boiling Points Chromatography Flash Column Chromatography Choice->Chromatography Thermally Labile or Similar Boiling Points Analysis1 Purity Analysis (GC-MS, NMR) Distillation->Analysis1 TLC TLC for Eluent Selection Chromatography->TLC Analysis2 Purity Analysis (GC-MS, NMR) Chromatography->Analysis2 TLC->Chromatography PureProduct1 Purified Product Analysis1->PureProduct1 PureProduct2 Purified Product Analysis2->PureProduct2

Caption: General workflow for the purification of "this compound".

Safety and Handling

  • "this compound" should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.

  • Vacuum distillation should be performed behind a safety shield due to the risk of implosion.

Conclusion

While recrystallization is a powerful purification technique for solids, it is not a suitable method for the liquid "this compound." This application note provides detailed protocols for two effective alternative purification methods: vacuum distillation and flash column chromatography. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the available equipment. By following the outlined procedures, researchers can obtain high-purity material essential for applications in drug discovery and development.

References

Application Note: NMR and Mass Spectrometry Analysis of "6-Chloro-chroman-3-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"6-Chloro-chroman-3-carboxylic acid methyl ester" is a member of the chroman family of heterocyclic compounds. Chroman derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The chloro-substitution on the aromatic ring and the carboxylic acid methyl ester group on the heterocyclic ring provide functionalities that can be crucial for molecular interactions and further chemical modifications. Accurate structural elucidation and characterization of such compounds are paramount for their application in research and development. This application note provides a detailed protocol for the analysis of "this compound" using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural determination of organic molecules.

Predicted Analytical Data

Disclaimer: The following NMR and mass spectrometry data are predicted based on the chemical structure of "this compound" and general principles of spectroscopy. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.15d1HAr-H (H5)
7.08dd1HAr-H (H7)
6.80d1HAr-H (H8)
4.40 - 4.20m2HO-CH₂ (H2)
3.75s3HO-CH₃
3.20 - 3.00m1HCH (H3)
2.95 - 2.75m2HCH₂ (H4)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

Chemical Shift (δ) ppmCarbon Assignment
172.5C=O (ester)
152.0C-O (aromatic, C8a)
129.5C-Cl (C6)
128.0Ar-CH (C7)
125.5Ar-CH (C5)
122.0Ar-C (C4a)
118.0Ar-CH (C8)
65.0O-CH₂ (C2)
52.5O-CH₃
40.0CH (C3)
25.0CH₂ (C4)
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zIonProposed Fragment
242/244[M]⁺Molecular ion
211/213[M - OCH₃]⁺Loss of methoxy radical
183/185[M - COOCH₃]⁺Loss of carbomethoxy radical
155[M - COOCH₃ - Cl]⁺Loss of carbomethoxy radical and chlorine
154[C₈H₆O₂]⁺Retro-Diels-Alder fragmentation product
125[C₇H₄ClO]⁺Fragment from cleavage of the heterocyclic ring

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Reagents:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

    • Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C is less sensitive than ¹H.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Reagents:

  • This compound (sample)

  • Methanol or another suitable volatile solvent (HPLC grade)

  • Mass Spectrometer (e.g., a quadrupole mass spectrometer with an Electron Ionization source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA).

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to 70 eV.

    • Set the mass range to scan from m/z 50 to 500.

  • Sample Introduction:

    • Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a solvent.

  • Data Acquisition:

    • Acquire the mass spectrum.

    • The instrument will detect the positively charged ions and their relative abundances.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural motifs.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve 5-10 mg Insert Insert into Spectrometer Dissolve->Insert Lock Lock & Shim Insert->Lock Acquire_H1 Acquire 1H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Lock->Acquire_C13 Process Fourier Transform Acquire_H1->Process Acquire_C13->Process Reference Reference to TMS Process->Reference Analyze Analyze Spectra Reference->Analyze

Caption: Workflow for NMR Spectroscopy Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis PrepareSol Prepare Dilute Solution Introduce Introduce Sample PrepareSol->Introduce Calibrate Calibrate MS Calibrate->Introduce Acquire Acquire Mass Spectrum Introduce->Acquire Identify_M Identify Molecular Ion Acquire->Identify_M Analyze_Frag Analyze Fragmentation Identify_M->Analyze_Frag

Caption: Workflow for Mass Spectrometry Analysis.

Data_Analysis_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data 1H & 13C NMR Spectra NMR_Analysis Chemical Shifts Multiplicity Integration NMR_Data->NMR_Analysis MS_Data Mass Spectrum MS_Analysis Molecular Weight Isotope Pattern Fragmentation MS_Data->MS_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Logical Flow of Data Analysis for Structural Elucidation.

HPLC method for purity analysis of "6-Chloro-chroman-3-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the purity analysis of "6-Chloro-chroman-3-carboxylic acid methyl ester," a key intermediate in the synthesis of various pharmaceuticals.[1] This application note provides a comprehensive protocol for the quantitative determination of this compound and its potential impurities using reversed-phase HPLC with UV detection.

Introduction

This compound is a crucial building block in medicinal chemistry.[1] Its structural integrity and purity are paramount for the successful synthesis of downstream bioactive molecules. Therefore, a reliable analytical method to assess its purity is essential for quality control in research and drug development. The described method utilizes a reversed-phase C18 column, which is standard for the separation of moderately polar to non-polar compounds like chroman derivatives.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is vital for understanding its chromatographic behavior.

PropertyValue
Chemical Name 6-Chloro-3,4-dihydro-2H-chromene-3-carboxylic acid methyl ester
Molecular Formula C11H11ClO3
Molecular Weight 226.66 g/mol
Appearance White or cream crystalline powder[1]
Purity (Typical) ≥ 98% (by HPLC)[1]

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis.

Materials and Reagents
  • This compound (Reference Standard and Sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade, for sample preparation)

  • Formic Acid (Optional, for mobile phase modification)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the purity analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 20 minutes
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A / 30% B) until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to determine the purity of the sample.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Data Analysis

The overall workflow for the purity analysis is depicted in the following diagram. The primary outcome is the determination of the purity of the this compound sample by comparing the area of the main peak to the total peak area in the chromatogram.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (0.1 mg/mL) weigh_std->dissolve_std filter_std Filter Standard Solution dissolve_std->filter_std inject_std Inject Standard filter_std->inject_std weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol (0.1 mg/mL) weigh_sample->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample equilibrate Equilibrate System inject_blank Inject Blank (Methanol) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity determination of this compound. The use of a standard C18 column and a straightforward mobile phase gradient makes this method easily transferable to most analytical laboratories. This protocol is suitable for quality control during the manufacturing and development of pharmaceuticals and fine chemicals.[1]

References

Application Notes and Protocols: "6-Chloro-chroman-3-carboxylic acid methyl ester" in the Synthesis of Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of "6-Chloro-chroman-3-carboxylic acid methyl ester" as a key intermediate in the development of novel therapeutic agents targeting neurological disorders. The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise as neuroprotective agents. This document details the synthesis of neuroprotective 6-Chloro-chroman-3-carboxamides and provides relevant experimental protocols and data.

Introduction

"this compound" is a versatile building block for the synthesis of a variety of biologically active molecules. Its rigid bicyclic structure and multiple points for chemical modification make it an attractive starting material for the design of novel drugs. In the context of neurological drug discovery, derivatives of the chroman scaffold have been investigated for their potential to treat a range of conditions, including neurodegenerative diseases, by exhibiting neuroprotective effects. One promising avenue of investigation is the synthesis of chroman-3-carboxamides, which have demonstrated potential as neuroprotective agents.

Synthesis of Neuroprotective 6-Chloro-chroman-3-carboxamides

The primary application of "this compound" in this context is its conversion to a variety of amide derivatives. This is typically achieved through a two-step process:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Amide coupling of the resulting carboxylic acid with a selected amine.

This synthetic route allows for the introduction of a wide range of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) to optimize neuroprotective efficacy.

Diagram of the General Synthetic Workflow

SynthesisWorkflow Start This compound Acid 6-Chloro-chroman-3-carboxylic acid Start->Acid Hydrolysis (e.g., LiOH, H2O/THF) Product 6-Chloro-chroman-3-carboxamide Derivative (Neuroprotective Candidate) Acid->Product Amide Coupling (e.g., EDC, HOBt, DIPEA) Amine R-NH2 (Amine) Amine->Product

Caption: General synthetic workflow for the preparation of 6-Chloro-chroman-3-carboxamide derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of 6-Chloro-chroman-3-carboxamides from "this compound".

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 6-Chloro-chroman-3-carboxylic acid as a solid.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product6-Chloro-chroman-3-carboxylic acid
Yield>95%
Purity (by NMR)>98%
Protocol 2: Amide Coupling to Synthesize 6-Chloro-chroman-3-carboxamides

This protocol outlines the coupling of 6-Chloro-chroman-3-carboxylic acid with a primary or secondary amine to form the corresponding amide.

Materials:

  • 6-Chloro-chroman-3-carboxylic acid

  • Desired amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-Chloro-chroman-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 6-Chloro-chroman-3-carboxamide derivative.

Quantitative Data (Representative for coupling with benzylamine):

ParameterValue
Starting Material6-Chloro-chroman-3-carboxylic acid
AmineBenzylamine
ProductN-benzyl-6-chloro-chroman-3-carboxamide
Yield70-85%
Purity (by HPLC)>98%

Neuroprotective Activity and Signaling Pathways

While specific data for 6-Chloro-chroman-3-carboxamides is emerging, related chromane derivatives have demonstrated neuroprotective effects in various in vitro models of neuronal cell death. The proposed mechanism of action for the neuroprotective effects of some chromane derivatives involves the modulation of oxidative stress pathways.

Potential Signaling Pathway for Neuroprotection

SignalingPathway OxidativeStress Oxidative Stress (e.g., H2O2, glutamate) CellDeath Neuronal Cell Death OxidativeStress->CellDeath Chroman 6-Chloro-chroman-3-carboxamide Nrf2 Nrf2 Chroman->Nrf2 Activates Neuroprotection Neuroprotection Chroman->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Neutralizes AntioxidantEnzymes->Neuroprotection

Caption: A potential signaling pathway for the neuroprotective effects of chromane derivatives.

Conclusion

"this compound" serves as a valuable and versatile starting material for the synthesis of novel chroman-3-carboxamides with potential applications in the treatment of neurological disorders. The straightforward and efficient synthetic protocols provided herein allow for the generation of diverse libraries of compounds for SAR studies. Further investigation into the neuroprotective mechanisms of these derivatives is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Fungicide Development Using 6-Chloro-chroman-3-carboxylic acid methyl ester and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of 6-Chloro-chroman-3-carboxylic acid methyl ester and related chroman derivatives in the development of novel fungicides. Due to the limited publicly available data specifically for this compound, the following protocols and data are based on established methods for evaluating the antifungal activity of structurally similar chroman compounds.

Introduction

Chroman derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The chroman scaffold is a key structural motif in various natural products and synthetic molecules, offering a versatile platform for the development of new therapeutic agents.[3] This document outlines the protocols for the synthesis, in vitro antifungal screening, and preliminary mechanism of action studies for compounds based on the this compound scaffold.

Synthesis of Chroman Derivatives

The synthesis of chroman-based compounds often involves multi-step reactions. For instance, chromone-3-carboxylic acid derivatives can be prepared through a six-step synthesis starting from phenol derivatives. While the precise synthesis of this compound is not detailed in the available literature, a general synthetic pathway for related chroman-4-ones involves the base-catalyzed condensation of chroman-4-one derivatives with benzaldehyde or its derivatives.[3]

General Synthetic Workflow:

Phenol Phenol Derivative Acetophenone 2-Hydroxyacetophenone Derivative Phenol->Acetophenone Fries Rearrangement Chromone_aldehyde Chromone-3-carboxaldehyde Derivative Acetophenone->Chromone_aldehyde Vilsmeier-Haack Reaction Chromone_oxime Chromone-3-carboaldoxime Derivative Chromone_aldehyde->Chromone_oxime Oximation Chromone_nitrile Chromone-3-carbonitrile Derivative Chromone_oxime->Chromone_nitrile Dehydration Chromone_acid Chromone-3-carboxylic Acid Derivative Chromone_nitrile->Chromone_acid Hydrolysis Target_Ester Target Ester (e.g., 6-Chloro-chroman-3-carboxylic acid methyl ester) Chromone_acid->Target_Ester Esterification

Caption: Generalized synthetic pathway for chromone-3-carboxylic acid derivatives.

In Vitro Antifungal Activity Screening

The primary method for assessing the antifungal properties of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method is a widely accepted and standardized technique for this purpose.

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC and MFC of this compound derivatives against a panel of pathogenic fungi.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea)

  • RPMI-1640 broth medium (buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Negative control (broth with solvent)

  • Spectrophotometer (for optical density measurement)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 broth to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 broth in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 620 nm.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, aliquot a small volume and plate it onto fresh agar plates.

    • Incubate the agar plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Data Presentation

The following table presents hypothetical antifungal activity data for derivatives of this compound against common fungal pathogens.

Compound IDFungal SpeciesMIC (µg/mL)MFC (µg/mL)
CCCM-Ester-01 Candida albicans1632
Aspergillus fumigatus32>64
Botrytis cinerea816
CCCM-Ester-02 Candida albicans816
Aspergillus fumigatus1632
Botrytis cinerea48
Fluconazole Candida albicans28
Aspergillus fumigatus>64>64
Botrytis cinerea1632

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of effective fungicides. For chroman derivatives, several potential fungal targets have been proposed.

Potential Fungal Targets and Signaling Pathways

Molecular modeling studies on related chroman-4-one derivatives suggest that they may exert their antifungal activity by targeting key proteins involved in fungal virulence and survival.[2] One such target is the High-Osmolarity Glycerol (HOG) pathway, which is critical for the adaptation of fungi to osmotic stress.[2] Another potential target is the fungal plasma membrane, where the compound may disrupt membrane integrity.[1]

Hypothesized Signaling Pathway Inhibition:

cluster_0 Fungal Cell Osmotic_Stress Osmotic Stress HOG_Kinase HOG Pathway Kinase (HOG1) Osmotic_Stress->HOG_Kinase Adaptation Fungal Adaptation and Survival HOG_Kinase->Adaptation Chroman_Derivative Chroman Derivative (e.g., CCCM-Ester) Chroman_Derivative->HOG_Kinase Inhibition

Caption: Putative inhibition of the HOG signaling pathway by chroman derivatives.

Experimental Protocol: Sorbitol Protection Assay

Objective: To investigate if the antifungal activity of the test compound is related to cell wall damage.

Materials:

  • All materials from the Broth Microdilution Assay

  • Sorbitol (as an osmotic protectant)

Procedure:

  • Perform the broth microdilution assay as described in section 3.1.

  • Prepare an identical set of microtiter plates, but supplement the RPMI-1640 medium with 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol.

Interpretation of Results:

  • If the MIC value significantly increases in the presence of sorbitol, it suggests that the compound may be targeting the fungal cell wall.

  • If the MIC value remains unchanged, the cell wall is likely not the primary target.

Conclusion

The provided protocols and application notes offer a framework for the systematic evaluation of this compound and its derivatives as potential antifungal agents. While specific data for this exact compound is pending, the methodologies established for the broader class of chroman derivatives provide a robust starting point for further research and development in the field of mycology and drug discovery. Future studies should focus on synthesizing a library of derivatives and screening them against a wide range of clinically and agriculturally relevant fungal pathogens to establish structure-activity relationships.

References

The Versatile Building Block: 6-Chloro-chroman-3-carboxylic acid methyl ester in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction:

The chroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its unique structural features have made it a cornerstone in the design of novel therapeutic agents. Within this class of compounds, 6-Chloro-chroman-3-carboxylic acid methyl ester has emerged as a key intermediate for the development of potent anti-inflammatory agents. The presence of a chlorine atom at the 6-position can enhance the pharmacological properties of the molecule, while the methyl ester at the 3-position provides a versatile handle for a variety of chemical modifications, allowing for the synthesis of diverse compound libraries for anti-inflammatory screening.[1]

Therapeutic Potential:

Inflammation is a complex biological response to harmful stimuli and is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Research has shown that derivatives of the chroman nucleus possess significant anti-inflammatory properties. These compounds can modulate key inflammatory pathways, offering the potential for new and effective treatments. Specifically, chroman-based compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][3]

Synthetic Strategies and Derivatization

This compound serves as an excellent starting point for the synthesis of a variety of derivatives. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. Structure-activity relationship (SAR) studies on related chroman derivatives have indicated that the nature of the substituent on the amide nitrogen can significantly influence the anti-inflammatory activity.[2][4]

Alternatively, the methyl ester can be directly converted to amides or other functional groups, providing a more direct route to novel compounds. The versatility of this building block allows for the systematic exploration of the chemical space around the chroman core to optimize anti-inflammatory potency and selectivity.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of chroman derivatives are often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. One such pathway is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling cascade.[5] Upon activation by lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade involving MAPKs, which ultimately leads to the production of pro-inflammatory cytokines and mediators. Certain chroman derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[5]

Another important target for anti-inflammatory drugs is the inhibition of pro-inflammatory enzymes and cytokines. Chroman-based compounds have demonstrated the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[3][6] Furthermore, they can inhibit the expression of TNF-α, a potent pro-inflammatory cytokine.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-chroman-3-carboxylic acid

This protocol describes a general method for the synthesis of the carboxylic acid precursor, which can then be esterified to the methyl ester.

Materials:

  • Appropriate starting materials (e.g., a substituted phenol and a suitable three-carbon synthon)

  • Solvents (e.g., toluene, ethanol)

  • Catalysts (e.g., piperidine)

  • Reagents for work-up and purification (e.g., hydrochloric acid, ethyl acetate, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol in a suitable solvent like toluene.

  • Addition of Reagents: Add the three-carbon synthon (e.g., an appropriate acrylate derivative) and a catalytic amount of a base like piperidine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with dilute hydrochloric acid and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-Chloro-chroman-3-carboxylic acid.

Protocol 2: Esterification to this compound

Materials:

  • 6-Chloro-chroman-3-carboxylic acid

  • Methanol

  • Acid catalyst (e.g., sulfuric acid or thionyl chloride)

  • Sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 6-Chloro-chroman-3-carboxylic acid in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or a few drops of thionyl chloride.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound.

Protocol 3: Synthesis of Amide Derivatives from this compound

This protocol outlines the hydrolysis of the methyl ester followed by amide coupling.

Materials:

  • This compound

  • Lithium hydroxide or sodium hydroxide

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid

  • A desired primary or secondary amine

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Amide Coupling:

    • Dissolve the obtained carboxylic acid in anhydrous DMF.

    • Add the coupling agents (e.g., HATU, HOBt, and EDC) and the desired amine.

    • Add a base such as triethylamine to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide derivative by column chromatography.

Protocol 4: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay

This protocol describes how to evaluate the ability of the synthesized compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][7]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chroman derivatives

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized chroman derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-treated control.

Data Presentation

Compound IDDerivative TypeConcentration (µM)% NO Inhibition (Mean ± SD)IC50 (µM)
Control --0 ± 0-
Lead Compound 1 Amide (e.g., N-propyl)115.2 ± 2.112.5
535.8 ± 3.5
1052.1 ± 4.2
2578.9 ± 5.0
Lead Compound 2 Amide (e.g., N-benzyl)120.5 ± 2.88.2
548.3 ± 4.1
1065.7 ± 5.3
2589.4 ± 6.1
Ibuprofen Standard1060.3 ± 4.5-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and tested.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound hydrolysis Hydrolysis start->hydrolysis acid 6-Chloro-chroman-3-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling derivatives Library of Amide Derivatives coupling->derivatives assay In Vitro Anti-inflammatory Assay (e.g., NO Inhibition) derivatives->assay data Quantitative Data (% Inhibition, IC50) assay->data signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_I_B NF-κB/IκBα IKK->NFkB_I_B phosphorylates IκBα NFkB NF-κB (active) NFkB_I_B->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->genes mediators Inflammatory Mediators (Cytokines, NO) genes->mediators Chroman Chroman Derivative Chroman->IKK Inhibits Chroman->NFkB Inhibits

References

Derivatization of "6-Chloro-chroman-3-carboxylic acid methyl ester" for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von "6-Chlor-chroman-3-carbonsäuremethylester" für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

Das Chroman-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von biologisch aktiven Verbindungen vorkommt. Derivate von Chroman haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter entzündungshemmende, antibakterielle, antioxidative und krebsbekämpfende Eigenschaften. Die Modifikation des Chroman-Kerns ist daher eine vielversprechende Strategie für die Entdeckung neuer Wirkstoffe. "6-Chlor-chroman-3-carbonsäuremethylester" ist ein idealer Ausgangsstoff für die Erstellung einer Bibliothek von Derivaten für das biologische Screening. Die Chlorsubstitution an Position 6 kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle beeinflussen, während die Carbonsäuremethylestergruppe an Position 3 eine einfache chemische Modifikation ermöglicht, um eine Vielzahl von funktionellen Gruppen einzuführen.

Diese Anwendungs- und Protokollhinweise beschreiben eine detaillierte Methodik zur Derivatisierung von "6-Chlor-chroman-3-carbonsäuremethylester" durch Amidkopplung zur Erstellung einer kleinen Molekülbibliothek. Darüber hinaus wird ein Protokoll für ein primäres biologisches Screening-Assay zur Bewertung der hemmenden Wirkung der synthetisierten Verbindungen auf die humane Neutrophilenelastase (HNE) vorgestellt, ein wichtiges Zielenzym bei entzündlichen Erkrankungen.

Der gesamte Prozess von der Derivatisierung bis zum biologischen Screening ist im folgenden Diagramm dargestellt:

G cluster_0 Synthese und Aufreinigung cluster_1 Biologisches Screening A 6-Chlor-chroman-3-carbonsäuremethylester B Hydrolyse A->B C 6-Chlor-chroman-3-carbonsäure B->C D Amidkopplung mit diversen Aminen C->D E Bibliothek von Amidderivaten D->E F Aufreinigung (HPLC) E->F G Charakterisierung (LC-MS, NMR) F->G H Primäres Screening (HNE-Inhibitionsassay) G->H Überführung der Bibliothek I Identifizierung von Treffern H->I J Sekundäre Assays (z.B. zellbasierte Assays) I->J K Lead-Optimierung J->K G cluster_pathway Vereinfachte Entzündungskaskade cluster_inhibition A Entzündlicher Stimulus B Aktivierung von Neutrophilen A->B C Freisetzung von HNE B->C D Abbau von extrazellulärer Matrix C->D E Gewebeschädigung D->E F Chroman-Derivat (HNE-Inhibitor) F->C Hemmung

Scalable synthesis of "6-Chloro-chroman-3-carboxylic acid methyl ester" for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a scalable, three-step synthesis for the industrial production of 6-Chloro-chroman-3-carboxylic acid methyl ester, a key intermediate in the development of pharmaceuticals and agrochemicals. The described synthetic route is designed for high-throughput and cost-effectiveness, commencing with readily available starting materials. The process involves a base-catalyzed Michael addition, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization, and concludes with a selective reduction of the resulting ketone. Detailed experimental protocols and quantitative data are provided to ensure reproducibility and facilitate technology transfer to a larger scale.

Introduction

6-Chloro-chroman-3-carboxylic acid and its esters are important structural motifs in medicinal chemistry, serving as building blocks for a variety of bioactive molecules. Their synthesis on an industrial scale requires a robust, efficient, and economically viable process. The following application note details a proposed three-step synthesis designed to meet these criteria, ensuring high yields and purity of the final product.

Overall Synthesis Workflow

The proposed synthesis of this compound is a linear three-step process:

  • Step 1: Michael Addition - Synthesis of Methyl 3-(4-chlorophenoxy)propanoate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization - Synthesis of Methyl 6-chloro-4-oxochroman-3-carboxylate.

  • Step 3: Ketone Reduction - Synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketone Reduction A 4-Chlorophenol C Methyl 3-(4-chlorophenoxy)propanoate A->C Base Catalyst (e.g., DBU) B Methyl Acrylate B->C Base Catalyst (e.g., DBU) D Methyl 6-chloro-4-oxochroman-3-carboxylate C->D Eaton's Reagent E This compound D->E Catalytic Transfer Hydrogenation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Step 1: Michael Addition - Synthesis of Methyl 3-(4-chlorophenoxy)propanoate

This step involves the conjugate addition of 4-chlorophenol to methyl acrylate, catalyzed by a non-nucleophilic base.

Protocol:

  • To a temperature-controlled reaction vessel equipped with a mechanical stirrer, add 4-chlorophenol (1.0 eq) and methyl acrylate (1.2 eq).

  • Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove the DBU catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Reactants
4-Chlorophenol1.0 eq
Methyl Acrylate1.2 eq
Catalyst
DBU0.05 eq
Reaction Conditions
Temperature80-90 °C
Reaction Time12-16 hours
Work-up & Purification
SolventEthyl Acetate
Purification MethodVacuum Distillation
Expected Yield 85-95%
Purity (Post-purification) >98% (by HPLC)
Step 2: Intramolecular Friedel-Crafts Cyclization - Synthesis of Methyl 6-chloro-4-oxochroman-3-carboxylate

The chroman-4-one ring system is constructed via an acid-catalyzed intramolecular acylation of the Michael adduct. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful and efficient catalyst for this transformation.[1][2][3][4]

Protocol:

  • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (10% w/w) in methanesulfonic acid with cooling.

  • To a reaction vessel, add the methyl 3-(4-chlorophenoxy)propanoate (1.0 eq) from Step 1.

  • Slowly add Eaton's reagent (5-10 eq by weight) to the substrate with vigorous stirring, maintaining the temperature between 20-30 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValue
Reactant
Methyl 3-(4-chlorophenoxy)propanoate1.0 eq
Catalyst/Reagent
Eaton's Reagent5-10 eq (by weight)
Reaction Conditions
Temperature60-70 °C
Reaction Time4-6 hours
Work-up & Purification
SolventDichloromethane
Purification MethodRecrystallization
Expected Yield 75-85%
Purity (Post-purification) >99% (by HPLC)
Step 3: Ketone Reduction - Synthesis of this compound

Selective reduction of the 4-keto group to a methylene group is achieved via catalytic transfer hydrogenation, which offers mild conditions and high chemoselectivity, preserving the ester functionality.

Protocol:

  • In a reaction vessel, dissolve methyl 6-chloro-4-oxochroman-3-carboxylate (1.0 eq) in a suitable solvent such as isopropanol.

  • Add a palladium catalyst on a solid support (e.g., 10% Pd/C) (1-5 mol%).

  • Add a hydrogen donor, such as formic acid or ammonium formate (3-5 eq).

  • Heat the reaction mixture to reflux (around 80-90 °C) for 6-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst.

  • Wash the catalyst with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • Further purification can be achieved by column chromatography if necessary.

Quantitative Data:

ParameterValue
Reactant
Methyl 6-chloro-4-oxochroman-3-carboxylate1.0 eq
Catalyst & Reagent
10% Pd/C1-5 mol%
Ammonium Formate3-5 eq
Reaction Conditions
SolventIsopropanol
Temperature80-90 °C
Reaction Time6-12 hours
Work-up & Purification
SolventEthyl Acetate
Purification MethodColumn Chromatography
Expected Yield 80-90%
Purity (Post-purification) >98% (by HPLC)

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials: 4-Chlorophenol Methyl Acrylate Step1 Michael Addition (Base Catalyzed) Start->Step1 Intermediate1 Methyl 3-(4-chlorophenoxy)propanoate Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Cyclization (Acid Catalyzed) Intermediate1->Step2 Intermediate2 Methyl 6-chloro-4-oxochroman-3-carboxylate Step2->Intermediate2 Step3 Selective Ketone Reduction (Catalytic Transfer Hydrogenation) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Logical progression of the three-step synthesis.

Conclusion

The presented three-step synthesis provides a scalable and efficient pathway to this compound. The use of readily available starting materials, coupled with robust and high-yielding reactions, makes this protocol well-suited for industrial applications. The detailed procedures and quantitative data herein should serve as a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing.

References

Troubleshooting & Optimization

Troubleshooting low yield in "6-Chloro-chroman-3-carboxylic acid methyl ester" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving low yield issues during the synthesis of "6-Chloro-chroman-3-carboxylic acid methyl ester".

Troubleshooting Guide

Issue 1: Low Yield of 6-Chloro-chroman-3-carboxylic acid (Intermediate)

The formation of the chroman ring is a critical step that can be influenced by various factors. If you are experiencing low yields of the carboxylic acid intermediate, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Ensure the reaction is maintained at the optimal temperature. For many chroman syntheses, this may involve heating.[1][2]
Side Reactions - Starting Material Purity: Ensure the purity of the starting materials (e.g., 4-chlorophenol and a suitable three-carbon synthon). Impurities can lead to undesired side products.- Catalyst Choice: The choice of catalyst can be crucial. Depending on the specific pathway, acid or base catalysis might be employed.[1] Experiment with different catalysts (e.g., p-toluenesulfonic acid, silver salts) to minimize side reactions.[1][3]
Poor Work-up/Isolation - pH Adjustment: During aqueous work-up, ensure the pH is adjusted correctly to precipitate the carboxylic acid fully without forming soluble salts.- Solvent Extraction: Use an appropriate organic solvent for extraction to ensure complete transfer of the product from the aqueous layer.
Issue 2: Low Yield of this compound (Final Product)

The esterification of the carboxylic acid is often an equilibrium-driven process. Low yields in this step are common and can typically be addressed by shifting the equilibrium towards the product.

Possible Cause Suggested Solution
Equilibrium Limitation (Fischer Esterification) - Excess Methanol: Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the ester product.[4][5]- Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[4][5] Ensure all glassware is thoroughly dried and use anhydrous methanol. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.
Insufficient Catalyst - Catalyst Amount: Ensure a sufficient catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[4][6]- Catalyst Activity: If the catalyst is old or has been exposed to moisture, its activity may be diminished. Use fresh catalyst.
Incomplete Reaction - Reaction Time & Temperature: Increase the reaction time and/or temperature (reflux) to ensure the reaction proceeds to completion. Monitor the reaction progress by TLC.[5][6]
Product Decomposition - Harsh Conditions: Prolonged exposure to high temperatures or strong acid can potentially lead to degradation. If you suspect decomposition, consider using milder esterification methods (e.g., using DCC/DMAP or converting the carboxylic acid to an acid chloride followed by reaction with methanol).[7]
Purification Losses - Neutralization: During work-up, ensure the acid catalyst is fully neutralized (e.g., with a saturated sodium bicarbonate solution) to prevent hydrolysis of the ester during extraction.- Chromatography: If using column chromatography for purification, choose an appropriate solvent system to ensure good separation and minimize product loss on the column.

Data Presentation

The following tables provide illustrative data on how varying reaction conditions can impact the yield of the final product. Note: This data is hypothetical and intended for guidance purposes.

Table 1: Effect of Methanol Equivalents on Esterification Yield

Molar Ratio (Carboxylic Acid : Methanol)Approximate Yield (%)
1 : 565
1 : 1080
1 : 20 (Methanol as solvent)>95

Table 2: Effect of Catalyst Loading on Esterification Yield

Catalyst (H₂SO₄) Loading (mol%)Approximate Yield (%)
170
592
1093

Experimental Protocols

Protocol 1: General Procedure for Chroman-3-carboxylic Acid Synthesis (Illustrative)

This protocol is a generalized representation and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol (e.g., 4-chlorophenol) in a suitable solvent (e.g., toluene).

  • Addition of Reagents: Add the appropriate three-carbon synthon and the chosen catalyst (e.g., an acid catalyst).

  • Reaction: Heat the mixture to reflux for the desired amount of time, monitoring the reaction by TLC.

  • Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up. This may involve extraction with an organic solvent and subsequent washing with brine.

  • Isolation: The carboxylic acid product is often isolated by adjusting the pH of the aqueous layer to precipitate the acid, which is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Fischer Esterification of 6-Chloro-chroman-3-carboxylic acid
  • Setup: In a flame-dried round-bottom flask, add 6-Chloro-chroman-3-carboxylic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the disappearance of the starting material by TLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Mandatory Visualization

G start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_reagents Verify Reagent Stoichiometry and Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) check_conditions->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Catalyst incomplete->optimize_conditions Yes optimize_reagents Optimize Reagents: - Use Fresh/Purified Materials - Adjust Stoichiometry side_products->optimize_reagents Yes check_workup Review Work-up and Purification Procedure side_products->check_workup No optimize_conditions->monitor_reaction optimize_reagents->monitor_reaction workup_issue Potential for Product Loss During Work-up? check_workup->workup_issue optimize_workup Optimize Work-up: - Adjust pH - Use Different Solvents - Modify Purification workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No optimize_workup->end

Caption: Troubleshooting workflow for low yield in synthesis.

G cluster_0 Stage 1: Chroman Ring Formation cluster_1 Stage 2: Esterification phenol 4-Chlorophenol acid_intermediate 6-Chloro-chroman-3-carboxylic acid phenol->acid_intermediate + Catalyst, Heat synthon C3 Synthon (e.g., Acrylate derivative) synthon->acid_intermediate final_product 6-Chloro-chroman-3-carboxylic acid methyl ester acid_intermediate->final_product + H₂SO₄ (cat.), Reflux methanol Methanol (excess) methanol->final_product

Caption: Hypothetical two-stage synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the esterification reaction?

A1: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting carboxylic acid on a TLC plate, you can visualize the consumption of the starting material and the appearance of the less polar ester product.

Q2: My reaction mixture turned dark brown/black during the esterification. What could be the cause?

A2: A dark coloration can indicate decomposition or polymerization side reactions, which may be caused by excessively high temperatures or a high concentration of the acid catalyst.[5] Ensure the reaction is heated at a gentle reflux and not overheated.[5] If the problem persists, consider using a lower temperature with a longer reaction time or exploring milder esterification methods.

Q3: How can I effectively remove the unreacted carboxylic acid during the work-up?

A3: During the work-up, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) is an effective way to remove any unreacted carboxylic acid. The basic solution will convert the carboxylic acid into its water-soluble sodium salt, which will then be partitioned into the aqueous layer.

Q4: Can I use other alcohols besides methanol for the esterification?

A4: Yes, the Fischer esterification is a general method that can be used with other alcohols like ethanol or propanol.[4] However, the reaction conditions, particularly temperature and time, may need to be re-optimized for different alcohols.

Q5: Are there alternative methods to Fischer esterification for this synthesis?

A5: Yes, if Fischer esterification results in low yields or decomposition, other methods can be employed. One common alternative is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[7] Another approach is to use coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the carboxylic acid and methanol.[7]

References

Optimizing reaction conditions for "6-Chloro-chroman-3-carboxylic acid methyl ester" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 6-Chloro-chroman-3-carboxylic acid with methanol in the presence of an acid catalyst.[1][2] This reaction is a classic method for converting carboxylic acids into esters.[1][2]

Q2: What are the typical starting materials and reagents required for this synthesis?

A2: The primary starting material is 6-Chloro-chroman-3-carboxylic acid.[3] The key reagents include methanol, which acts as both the solvent and the reactant, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

Q3: What are the general reaction conditions for the Fischer esterification of 6-Chloro-chroman-3-carboxylic acid?

A3: Typically, the reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of acid. The temperature is usually kept at the reflux temperature of methanol. Reaction times can vary, but constant monitoring by techniques like Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

Q4: How can I purify the final product, this compound?

A4: Purification can often be achieved through distillation or chromatography.[4] A common workup procedure involves neutralizing the excess acid, extracting the ester into an organic solvent, washing the organic layer, drying it, and then removing the solvent. Final purification is typically performed by flash column chromatography on silica gel.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficient catalyst. - Presence of water in the reaction mixture. - Decomposition of starting material or product.- Increase reaction time and monitor by TLC until the starting material is consumed. - Increase the amount of acid catalyst. - Ensure all glassware is dry and use anhydrous methanol. Consider using a Dean-Stark apparatus to remove water as it forms.[5] - Lower the reaction temperature and monitor for byproduct formation.
Presence of Unreacted Carboxylic Acid - Reaction has not gone to completion. - Equilibrium of the Fischer esterification lies towards the reactants.- Extend the reaction time. - Use a larger excess of methanol to shift the equilibrium towards the product side.[5] - Ensure efficient removal of water, a byproduct of the reaction.[5]
Formation of Side Products - High reaction temperatures leading to decomposition. - Intermolecular reactions at high concentrations.- Reduce the reaction temperature. - Perform the reaction at a lower concentration.
Difficulty in Isolating the Product - Emulsion formation during aqueous workup. - Product is too volatile for high-vacuum distillation.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - If the product is volatile, use a lower vacuum and a cold trap during distillation. Consider purification by column chromatography as an alternative.

Experimental Protocols

General Protocol for Fischer Esterification of 6-Chloro-chroman-3-carboxylic acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 6-Chloro-chroman-3-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-Chloro-chroman-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (i.e., the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 6-Chloro-chroman-3-carboxylic acid in anhydrous Methanol start->dissolve add_catalyst Add acid catalyst (e.g., H₂SO₄) dissolve->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product 6-Chloro-chroman-3-carboxylic acid methyl ester purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_time Was reaction time sufficient? start->check_time check_catalyst Is catalyst concentration adequate? check_time->check_catalyst Yes increase_time Increase reaction time check_time->increase_time No check_water Is there water in the reaction? check_catalyst->check_water Yes increase_catalyst Increase catalyst amount check_catalyst->increase_catalyst No use_anhydrous Use anhydrous reagents and consider Dean-Stark check_water->use_anhydrous Yes success Problem Resolved check_water->success No increase_time->success increase_catalyst->success use_anhydrous->success

Caption: Troubleshooting decision tree for low yield.

References

Identification and removal of byproducts in "6-Chloro-chroman-3-carboxylic acid methyl ester" reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester. The following sections detail potential byproduct formation, identification strategies, and removal protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to form the chroman ring resulted in a low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields and product complexity often stem from side reactions during the formation of the chroman ring, which can be constructed via several routes, including a cascade radical annulation. Potential side reactions include the formation of isomeric products, over-reduction of other functional groups, or incomplete cyclization. It is also possible that the starting materials are degrading under the reaction conditions. We recommend verifying the purity of your starting materials and optimizing reaction temperature and time.

Q2: I observe a persistent impurity with a similar polarity to my desired product, making it difficult to separate by column chromatography. What could this be?

A2: An impurity with similar polarity could be a regioisomer of the desired product or a closely related derivative. For instance, if the synthesis involves the cyclization of a substituted phenol, alternative cyclization pathways could lead to isomeric chroman structures. Another possibility is the presence of a small amount of the corresponding carboxylic acid, formed by hydrolysis of the methyl ester during workup or purification. To resolve this, you could try a different solvent system for your chromatography, or consider derivatizing the impurity to alter its polarity before separation.

Q3: After the final esterification step, my NMR spectrum shows unreacted carboxylic acid. How can I drive the reaction to completion and remove the remaining acid?

A3: Incomplete esterification is a common issue. To drive the equilibrium towards the ester, you can use a larger excess of methanol, or employ a dehydrating agent to remove the water formed during the reaction. If unreacted carboxylic acid remains, it can typically be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous phase.

Q4: I am seeing byproducts that suggest the chloro-substituent on the aromatic ring is reacting. Is this common?

A4: While the chloro group on the aromatic ring is generally stable, under certain harsh reaction conditions (e.g., strong bases or high temperatures), nucleophilic aromatic substitution could occur, though this is less common. More likely, if you are using reactive intermediates, side reactions might occur at other positions on the aromatic ring. Careful control of reaction conditions is crucial. If you suspect such byproducts, detailed analysis by LC-MS and 2D NMR would be necessary for structural elucidation.

Byproduct Identification and Removal

The following table summarizes common byproducts encountered during a typical multi-step synthesis of this compound, along with methods for their identification and removal. This hypothetical synthesis is based on a known route for a similar bromo-analog.

Byproduct Name Potential Origin Identification Method Removal Method
4-Chloro-2-(allyloxy)benzaldehydeIncomplete Williamson ether synthesisTLC, GC-MS, 1H NMRColumn chromatography
Methyl 2-(6-chloro-4-oxochroman-3-yl)acetateIncomplete Wolff-Kishner reductionTLC, LC-MS, 1H NMR, IR (ketone peak)Repeat Wolff-Kishner reduction or column chromatography
6-Chloro-chroman-3-carboxylic acidIncomplete esterification or hydrolysis of the esterTLC (streaking), 1H NMR (broad OH peak), LC-MSAqueous basic wash (e.g., NaHCO3 solution)
Unidentified IsomersAlternative cyclization pathwaysLC-MS, 2D NMRPreparative HPLC or careful column chromatography with a specialized solvent system
Starting PhenolIncomplete reaction of starting materialsTLC, GC-MSAqueous basic wash (e.g., NaOH solution)

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Acidic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Workflow for Byproduct Identification and Removal

Byproduct_Workflow Start Crude Reaction Mixture TLC Initial Analysis (TLC, LC-MS) Start->TLC Identify Identify Spots/Peaks (Product vs. Byproducts) TLC->Identify Acidic Acidic Impurity Present? (e.g., Carboxylic Acid) Identify->Acidic BasicWash Aqueous Basic Wash (e.g., NaHCO3) Acidic->BasicWash Yes StartingMaterial Unreacted Starting Material Present? Acidic->StartingMaterial No BasicWash->StartingMaterial Chromatography Column Chromatography PureProduct Pure Product Chromatography->PureProduct StartingMaterial->Chromatography Yes Intermediate Unreacted Intermediate Present? StartingMaterial->Intermediate No Intermediate->Chromatography Yes Isomer Isomeric Impurity Present? Intermediate->Isomer No Prep_HPLC Preparative HPLC or Specialized Chromatography Isomer->Prep_HPLC Yes Isomer->PureProduct No Prep_HPLC->PureProduct

Caption: Workflow for byproduct identification and removal.

Preventing degradation of "6-Chloro-chroman-3-carboxylic acid methyl ester" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Chloro-chroman-3-carboxylic acid methyl ester to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under refrigerated conditions, ideally between 0°C and 8°C.[1] The compound should be stored in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants. For extended storage, flushing the container with an inert gas like argon or nitrogen is a good practice to minimize oxidation.

Q2: I've noticed the color of my "this compound" has changed from white/cream to a yellowish or brownish tint. What does this indicate?

A2: A change in color is a common visual indicator of chemical degradation. The appearance of a yellow or brown tint suggests the formation of impurities. This could be due to oxidation, hydrolysis of the ester, or other decomposition reactions, potentially accelerated by improper storage conditions such as exposure to light, elevated temperatures, or moisture. It is advisable to assess the purity of the material before use if a color change is observed.

Q3: Can I store the compound at room temperature for short periods?

A3: While short-term exposure to ambient temperatures may not lead to significant immediate degradation, for optimal stability, it is strongly advised to adhere to the recommended refrigerated storage conditions.[1] The rate of potential degradation reactions, such as hydrolysis, increases with temperature.

Q4: Is "this compound" sensitive to light?

A4: Chroman derivatives can be sensitive to light. To minimize the risk of photochemical degradation, it is best practice to store the compound in an amber or opaque vial to protect it from light exposure.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathways for "this compound" are likely to be:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would convert it back to the carboxylic acid ("6-Chloro-chroman-3-carboxylic acid") and methanol. This reaction can be catalyzed by the presence of acids or bases.

  • Oxidation: The chroman ring system may be susceptible to oxidation, especially if exposed to air and light over extended periods. This can lead to the formation of various colored byproducts.

  • Transesterification: If the compound comes into contact with other alcohols in the presence of an acid or base catalyst, the methyl group of the ester could be exchanged, leading to the formation of a different ester.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/cream to yellow/brown, clumping) Chemical degradation due to improper storage (exposure to heat, light, or moisture).- Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at 0-8°C in the dark. - Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS) before use.
Inconsistent or unexpected experimental results Loss of compound purity and potency due to degradation.- Use a fresh, properly stored sample of the compound. - Verify the purity of the suspect sample using the analytical protocols outlined below.
Poor solubility compared to previous batches Formation of insoluble degradation products or presence of moisture.- Attempt to gently dry the sample under a vacuum. - If solubility issues persist, analyze the sample for impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of "this compound" and detect potential degradation products.

  • Objective: To determine the purity of the compound and identify the presence of the potential hydrolytic degradation product, 6-Chloro-chroman-3-carboxylic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for chroman derivatives. A typical gradient might be:

    • 0-20 min: 40% to 90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 40% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm for chroman structures.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the "this compound" sample.

    • Dissolve the sample in 1 mL of a suitable solvent like acetonitrile or methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a standard of "6-Chloro-chroman-3-carboxylic acid" (if available) to determine its retention time.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram for the main peak corresponding to the methyl ester and any additional peaks that may indicate impurities or degradation products. The carboxylic acid should have a shorter retention time than the methyl ester in a reverse-phase system.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Degradation_Pathway A 6-Chloro-chroman-3-carboxylic acid methyl ester B 6-Chloro-chroman-3-carboxylic acid A->B Hydrolysis (+H2O, H+ or OH-) C Oxidized Products A->C Oxidation (O2, light)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow A Visual Inspection (Color, Appearance) B Purity Analysis (HPLC/GC-MS) A->B C Purity Meets Specification? B->C D Proceed with Experiment C->D Yes E Discard or Purify Sample C->E No

Caption: Workflow for assessing the quality of a stored sample.

Troubleshooting_Logic A Inconsistent Experimental Results? B Check Storage Conditions (Temp, Light, Seal) A->B Yes C Analyze Sample Purity (HPLC/GC-MS) B->C D Purity Below Acceptable Level? C->D E Use a Fresh, Validated Batch of Compound D->E Yes F Investigate Other Experimental Parameters D->F No

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Purification of 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "6-Chloro-chroman-3-carboxylic acid methyl ester."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of my target compound after purification. What are the potential causes and how can I improve it?

A: Low recovery of the desired product can arise from several factors during the synthesis and purification process. A systematic approach to troubleshooting this issue is recommended.

  • Problem: Incomplete reaction or significant side product formation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. If significant starting material remains or multiple side products are observed, consider optimizing the reaction conditions (e.g., temperature, reaction time, catalyst). Common side products in chroman synthesis can include products from intermolecular reactions; performing the reaction under high-dilution conditions can often minimize these.[1]

  • Problem: Product loss during extraction and work-up.

    • Solution: Ensure the pH of the aqueous layer is optimized during liquid-liquid extraction to prevent the product from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery. Care should be taken to avoid vigorous shaking that can lead to the formation of emulsions.

  • Problem: Decomposition of the product on silica gel.

    • Solution: "this compound" contains a methyl ester group which can be susceptible to hydrolysis, especially on acidic silica gel.[2] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[3]

Q2: My purified product shows the presence of a carboxylic acid impurity. What is the likely source and how can I remove it?

A: The presence of the corresponding carboxylic acid, 6-Chloro-chroman-3-carboxylic acid, is a common impurity.

  • Source of Impurity: This impurity primarily arises from the hydrolysis of the methyl ester. This can occur during the reaction work-up if aqueous acidic or basic conditions are too harsh or prolonged, or during purification on silica gel.[2][4]

  • Removal Strategy:

    • Aqueous Wash: Before column chromatography, wash the organic solution of the crude product with a mild aqueous basic solution, such as saturated sodium bicarbonate. This will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer. Be cautious to keep the contact time brief to minimize hydrolysis of the desired ester.

    • Chromatography with Base Additive: If the acidic impurity is still present, adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase during column chromatography can help to suppress the streaking of the acidic impurity and improve separation.[4]

Q3: I am struggling to separate the enantiomers of my chiral product. What are the recommended approaches?

A: The separation of enantiomers, known as chiral resolution, requires specialized techniques as enantiomers have identical physical properties in a non-chiral environment.[5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial. For chroman derivatives, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and macrocyclic glycopeptide-based CSPs are often successful.[7][8] Method development typically involves screening different columns and mobile phases (both normal and reversed-phase).

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster separations and using less organic solvent than HPLC.[9][10][11][12] Polysaccharide-based CSPs are also widely used in SFC.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid (obtained by hydrolysis of the methyl ester) with a single enantiomer of a chiral base to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The resolved salts are then acidified to regenerate the pure enantiomers of the carboxylic acid, which can be re-esterified if needed.

Data Presentation: Purification Techniques Summary

Purification TechniquePrincipleCommon Solvents/Mobile PhasesKey Troubleshooting Points
Flash Column Chromatography Adsorption chromatography based on polarity.Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients.[13][14][15]Product streaking (add triethylamine for basic compounds, acetic acid for acidic compounds), poor separation (optimize solvent system based on TLC with an Rf of ~0.3 for the target compound).[13]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol/Water, Hexane/Ethyl Acetate, Dichloromethane/Hexane.[16][17][18]Oiling out (use a more polar solvent or a solvent mixture), no crystal formation (scratch the flask, add a seed crystal, cool slowly).
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water. Additives like trifluoroacetic acid (for acids) or diethylamine (for bases) are often used.[7]Poor resolution (screen different CSPs and mobile phases), peak broadening (optimize flow rate and temperature).
Chiral SFC Similar to chiral HPLC but uses supercritical CO2 as the main mobile phase component.CO2/Methanol, CO2/Ethanol with additives.[9][11]Poor solubility of the sample in the mobile phase (use a co-solvent for injection), peak shape issues (adjust additives).

Experimental Protocols

Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system (e.g., increasing the percentage of ethyl acetate in hexane).[19]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for esters include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or heptane).[16]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Chiral HPLC Method Development (Starting Point)
  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: 90:10 Hexane:Isopropanol

    • Mobile Phase B: 80:20 Hexane:Ethanol

  • Analysis: Inject a solution of the racemic "this compound".

  • Optimization: If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier. If no separation is seen, screen other CSPs. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[7]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude 6-Chloro-chroman-3-carboxylic acid methyl ester Workup Aqueous Work-up (e.g., NaHCO3 wash) CrudeProduct->Workup ColumnChromatography Flash Column Chromatography (Silica Gel) Workup->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Alternative/Additional Step PurityAnalysis Purity Assessment (HPLC, NMR) ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis ChiralSeparation Chiral Separation (if required) (Chiral HPLC or SFC) PurityAnalysis->ChiralSeparation Chiral PureProduct Pure Racemic Product PurityAnalysis->PureProduct Achiral PureEnantiomers Pure Enantiomers ChiralSeparation->PureEnantiomers

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ActionIncomplete Optimize Reaction: - Increase time/temperature - Change catalyst/solvent Incomplete->ActionIncomplete CheckWorkup Review Work-up Procedure Complete->CheckWorkup WorkupLoss Product Loss During Extraction CheckWorkup->WorkupLoss Potential Loss WorkupOK Work-up Seems OK CheckWorkup->WorkupOK No Obvious Loss ActionWorkupLoss Optimize Extraction: - Adjust pH - Multiple extractions - Avoid emulsions WorkupLoss->ActionWorkupLoss CheckPurification Evaluate Purification Method WorkupOK->CheckPurification ChromatographyIssue Column Chromatography Issue CheckPurification->ChromatographyIssue Flash Chromatography CrystallizationIssue Recrystallization Issue CheckPurification->CrystallizationIssue Recrystallization ChiralIssue Chiral Separation Issue CheckPurification->ChiralIssue Chiral Separation ActionChromatography Optimize Chromatography: - Adjust solvent polarity - Use neutral alumina or  add triethylamine to silica - Check sample loading ChromatographyIssue->ActionChromatography ActionCrystallization Optimize Recrystallization: - Screen different solvents - Ensure slow cooling - Use seed crystals CrystallizationIssue->ActionCrystallization ActionChiral Optimize Chiral Separation: - Screen different CSPs - Vary mobile phase composition - Try SFC ChiralIssue->ActionChiral

Caption: Troubleshooting decision tree for purification challenges.

References

Improving the selectivity of "6-Chloro-chroman-3-carboxylic acid methyl ester" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity and overall success of "6-Chloro-chroman-3-carboxylic acid methyl ester" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method involves a two-step process starting from 4-chlorophenol. The first step is a Michael addition reaction between 4-chlorophenol and dimethyl malonate. This is followed by an intramolecular cyclization of the resulting intermediate to form the chroman ring system. Subsequent hydrolysis and esterification yield the final product.

Q2: What are the critical parameters to control during the Michael addition step?

A2: The success of the Michael addition is highly dependent on the choice of base and solvent. A strong base is typically required to deprotonate the phenol, but a base that is too strong can lead to side reactions with the dimethyl malonate. The reaction temperature should also be carefully controlled to prevent polymerization or retro-Michael addition.

Q3: What factors influence the regioselectivity of the intramolecular cyclization?

A3: The regioselectivity of the cyclization, which forms the chroman ring, is primarily directed by the electronic properties of the substituents on the phenolic ring. In the case of a 4-chloro substituent, the cyclization is generally directed to the ortho position relative to the hydroxyl group due to the interplay of inductive and resonance effects. However, improper reaction conditions can lead to the formation of undesired isomers.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. 4-chlorophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The bases used in the Michael addition can be corrosive and moisture-sensitive. Standard laboratory safety protocols should be strictly followed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Michael Addition 1. Incomplete deprotonation of 4-chlorophenol.2. Steric hindrance.3. Unfavorable electronic effects of substituents.4. Use of an inappropriate catalyst or solvent.5. Side reactions such as polymerization or retro-Michael addition. [1]1. Use a stronger, non-nucleophilic base (e.g., sodium hydride).2. Optimize reaction temperature and time.3. Consider a different catalyst system that may be less sensitive to steric bulk.
Formation of Side Products in Cyclization 1. Incorrect reaction temperature.2. Inappropriate choice of acid or base catalyst for cyclization.3. Presence of impurities from the previous step.1. Carefully control the temperature; for some intramolecular cyclizations, lower temperatures are favorable.2. Screen different catalysts (e.g., Lewis acids, Brønsted acids) to find one that favors the desired cyclization pathway.3. Ensure the intermediate from the Michael addition is purified before proceeding to the cyclization step.
Difficult Purification of the Final Ester 1. Presence of unreacted carboxylic acid.2. Formation of isomeric byproducts.3. Hydrolysis of the ester on silica gel during chromatography.1. Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid.<[2]br>2. Use a high-resolution chromatography technique (e.g., HPLC) or recrystallization to separate isomers.3. To prevent hydrolysis on silica gel, consider using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent. [2]Alternatively, reversed-phase chromatography can be an effective purification method for carboxylic acids and their esters. [3]
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Poor quality of reagents or solvents.1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly.2. Use a fresh batch of catalyst or consider a more robust catalyst.3. Ensure all reagents and solvents are pure and anhydrous, as required.

Data Presentation

Table 1: Representative Yields for Key Reaction Steps

Step Reactants Catalyst/Conditions Reported Yield Reference
Michael Addition4-Chlorophenol, Dimethyl MalonateBase (e.g., NaH) in an aprotic solvent70-85%Inferred from similar reactions
Intramolecular CyclizationMichael AdductAcid or Base catalyst, Heat60-80%Inferred from similar reactions
Esterification6-Chloro-chroman-3-carboxylic acidMethanol, Acid catalyst (e.g., H₂SO₄)>90%General Fischer Esterification

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition and Cyclization

Step 1: Michael Addition of 4-Chlorophenol and Dimethyl Malonate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethyl malonate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization and Esterification

  • The purified Michael adduct from Step 1 is dissolved in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid or Eaton's reagent).

  • Heat the mixture to a high temperature (e.g., 180-220 °C) to effect cyclization and decarboxylation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with a suitable solvent like dichloromethane.

  • Wash the organic layer with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude 6-Chloro-chroman-3-carboxylic acid is then esterified using a standard Fischer esterification procedure: reflux in methanol with a catalytic amount of sulfuric acid.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start step1 Michael Addition: 4-Chlorophenol + Dimethyl Malonate start->step1 step2 Purification of Michael Adduct step1->step2 Workup step3 Intramolecular Cyclization step2->step3 step4 Esterification step3->step4 Workup step5 Final Purification step4->step5 end 6-Chloro-chroman-3-carboxylic acid methyl ester step5->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization phenol 4-Chlorophenol adduct Michael Adduct phenol->adduct Base malonate Dimethyl Malonate malonate->adduct cyclization_intermediate Cyclized Intermediate adduct->cyclization_intermediate Heat, Acid side_reaction Side Reaction: Isomer Formation adduct->side_reaction Incorrect Conditions chroman_acid 6-Chloro-chroman-3-carboxylic acid cyclization_intermediate->chroman_acid Decarboxylation esterification Esterification chroman_acid->esterification Methanol, H+ final_product Final Product: Methyl Ester esterification->final_product troubleshooting_tree start Low Yield or Impure Product q1 Which step shows poor conversion? start->q1 michael Michael Addition q1->michael Michael Addition cyclization Cyclization q1->cyclization Cyclization purification Purification q1->purification Purification sol_michael Check base strength and reaction temperature. Ensure anhydrous conditions. michael->sol_michael sol_cyclization Optimize catalyst and temperature. Purify intermediate. cyclization->sol_cyclization sol_purification Use basic wash for acid removal. Consider alternative chromatography. purification->sol_purification

References

Alternative catalysts for the synthesis of "6-Chloro-chroman-3-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-chroman-3-carboxylic acid methyl ester and related chroman derivatives. The following information addresses common issues encountered during synthesis, focusing on alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the chroman backbone of this compound?

A1: The synthesis of the chroman framework typically involves the cyclization of a suitably substituted phenol. Key strategies include the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid to form a chroman-4-one, which can then be further modified, or through an organocatalytic intramolecular oxa-Michael addition.[1][2] The choice of route often depends on the desired substitution pattern and stereochemistry.

Q2: My synthesis of the chroman-4-one precursor is resulting in low yields and multiple byproducts. What are the likely causes and solutions?

A2: Low yields in chroman-4-one synthesis, particularly when using base-promoted condensation, are often due to competing aldehyde self-condensation.[1] The formation of various byproducts can also stem from the decomposition of starting materials or impurities.[1]

To troubleshoot these issues:

  • Purify Starting Materials: Ensure high purity of the 2'-hydroxyacetophenone and aldehyde reactants.

  • Optimize the Base: If using a base-promoted route, consider switching from a strong, nucleophilic base like NaOH to a non-nucleophilic base to minimize side reactions.[1]

  • Protecting Groups: For sensitive substrates, the use of protecting groups on reactive functionalities can prevent unwanted side reactions.

  • Reaction Conditions: Adjusting the reaction temperature and concentration can favor the desired intramolecular cyclization over intermolecular side reactions.[1]

Q3: I am struggling with the enantioselectivity of my chroman synthesis. What alternative catalysts can be employed for asymmetric synthesis?

A3: Achieving high enantioselectivity in chroman synthesis often requires the use of chiral catalysts. Organocatalysis is a powerful approach. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, can facilitate highly enantioselective intramolecular oxa-Michael additions to form chiral chromans.[2] Another strategy involves the use of chiral dual-hydrogen-bond donors in combination with an acid like HCl for enantioselective Prins cyclization.[3] For specific transformations, nickel-catalyzed asymmetric approaches have also been shown to be effective.[4]

Q4: What are some alternative methods for the final esterification of 6-Chloro-chroman-3-carboxylic acid?

A4: Besides traditional Fischer esterification, which involves heating the carboxylic acid with methanol and a strong acid catalyst, other methods can be employed.[5][6] Biocatalytic esterification using enzymes like carboxyl methyltransferases offers a green alternative that proceeds under aqueous conditions.[7] For substrates sensitive to strong acids, activation of the carboxylic acid followed by reaction with methanol is a viable option.

Troubleshooting Guides

Guide 1: Poor Yield in Chroman-4-one Precursor Synthesis

This guide addresses low yields in the synthesis of the chroman-4-one intermediate, a common precursor to this compound.

G start Low Yield of Chroman-4-one q1 Identify Synthetic Route start->q1 r1 Base-Promoted Condensation q1->r1 r2 Intramolecular Friedel-Crafts q1->r2 p1 Aldehyde Self-Condensation Likely r1->p1 p2 Intermolecular Acylation or Incomplete Cyclization r2->p2 s1 Optimize Base (e.g., non-nucleophilic) p1->s1 s3 Purify Starting Materials p1->s3 s2 Adjust Concentration and Temperature p2->s2 p2->s3

Caption: Troubleshooting workflow for low yield in chroman-4-one synthesis.

Guide 2: Suboptimal Enantioselectivity in Asymmetric Chroman Synthesis

This guide provides steps to improve the enantiomeric excess (ee) in the synthesis of chiral chroman derivatives.

G start Low Enantiomeric Excess (ee) q1 Review Catalyst System start->q1 c1 Chiral Organocatalyst (e.g., Cinchona-derived) q1->c1 c2 Metal-Based Chiral Catalyst q1->c2 c3 Biocatalyst (e.g., Esterase for resolution) q1->c3 s1 Screen Different Catalyst Loadings and Structures c1->s1 s2 Optimize Solvent and Temperature c1->s2 s3 Ensure Anhydrous Conditions c1->s3 c2->s2 c2->s3 s4 Consider Alternative Chiral Ligands c2->s4 s5 Explore Enzymatic Resolution of Racemic Mixture c3->s5

References

Resolving peak tailing in HPLC analysis of "6-Chloro-chroman-3-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of "6-Chloro-chroman-3-carboxylic acid methyl ester," with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in the HPLC analysis of this compound, an acidic compound, can stem from several factors. The most common causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns (like C18) can interact with the analyte, leading to peak tailing.[1][2][3][4][5] These interactions are particularly problematic for polar and ionizable compounds.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.[6][7][8][9] If the mobile phase pH is close to the pKa of the acidic analyte, it can exist in both ionized and non-ionized forms, resulting in peak distortion.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to asymmetrical peaks.[10][11][12][13][14] This can be either mass overload (too concentrated a sample) or volume overload (too large an injection volume).

  • Poor Column Condition: A contaminated or degraded column can lead to a variety of peak shape issues, including tailing.[6][11] This can be caused by the accumulation of sample matrix components or a void at the column inlet.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long tubing or poorly made connections, can contribute to band broadening and peak tailing.[6]

Q2: How can I troubleshoot and resolve peak tailing for my acidic analyte?

A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Observe Peak Tailing Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Check_Overload Is Column Overload a Possibility? Check_pH->Check_Overload Yes Optimize_pH Adjust Mobile Phase pH (2 pH units below pKa) Check_pH->Optimize_pH No Check_Column Is the Column in Good Condition? Check_Overload->Check_Column No Reduce_Load Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Load Yes Check_System Are there Extra-Column Effects? Check_Column->Check_System Yes Clean_Column Clean or Replace Column Check_Column->Clean_Column No Minimize_Dead_Volume Check and Optimize Tubing and Connections Check_System->Minimize_Dead_Volume Yes Resolved Peak Tailing Resolved Check_System->Resolved No Optimize_pH->Resolved Reduce_Load->Resolved Clean_Column->Resolved Minimize_Dead_Volume->Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Troubleshooting Guides

Issue 1: Secondary Silanol Interactions

Question: My peak for this compound is tailing, and I suspect it's due to silanol interactions. What should I do?

Answer:

Secondary interactions with acidic silanol groups on the silica surface are a common cause of peak tailing for polar and ionizable compounds.[1][2][3][4][5] To mitigate this, you can adjust your mobile phase or consider a different column.

G cluster_0 Analyte-Silanol Interaction Analyte Acidic Analyte (R-COOH) Interaction Secondary Interaction (Peak Tailing) Analyte->Interaction Silanol Ionized Silanol Group (Si-O⁻) Silanol->Interaction

Caption: Interaction between an acidic analyte and an ionized silanol group.

Recommended Actions:

  • Mobile Phase pH Adjustment: For an acidic analyte, lowering the mobile phase pH will suppress the ionization of the carboxylic acid group, making it less polar and reducing its interaction with the polar silanol groups.[6][7] Aim for a pH at least 2 units below the pKa of your analyte.

ParameterRecommendationRationale
Mobile Phase pH Adjust to pH 2.5 - 3.5Suppresses analyte ionization, minimizing secondary interactions.[6][7]
Buffer Use a buffer (e.g., phosphate or formate)Maintains a stable pH for reproducible results.[15][16]
Buffer Concentration 10-50 mMAn adequate buffer concentration helps to mask residual silanol interactions.[6][7]
  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically deactivated.[5] If you are not already using one, switching to a high-quality, end-capped C18 column can significantly improve peak shape.

Experimental Protocol: Mobile Phase pH Adjustment
  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using chemical software or found in the literature for similar structures.

  • Prepare Aqueous Buffer:

    • For a target pH of 3.0, you can prepare a 25 mM potassium phosphate buffer.

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄).

    • Dissolve in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • For example, a starting mobile phase could be 50:50 (v/v) Acetonitrile:25 mM Potassium Phosphate buffer pH 3.0.

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Issue 2: Column Overload

Question: I've noticed that the peak tailing for this compound gets worse when I inject a more concentrated sample. Could this be column overload?

Answer:

Yes, a concentration-dependent increase in peak tailing is a classic sign of mass overload.[10][11][14][17] Column overload occurs when the amount of analyte injected exceeds the capacity of the stationary phase at the column inlet.

Recommended Actions:

  • Reduce Sample Concentration: The simplest solution is to dilute your sample.

ActionProtocolExpected Outcome
Dilute Sample Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.Peak shape should become more symmetrical at lower concentrations.
Reduce Injection Volume If diluting the sample is not feasible due to sensitivity requirements, reduce the injection volume.A smaller injection volume will introduce less analyte mass onto the column.
Experimental Protocol: Diagnosing Column Overload
  • Prepare a Dilution Series: Prepare samples of your compound at concentrations of, for example, 100 µg/mL, 50 µg/mL, 20 µg/mL, and 10 µg/mL, dissolved in the mobile phase.

  • Inject and Analyze: Inject the same volume of each concentration and observe the peak shape.

  • Evaluate Tailing Factor: Calculate the tailing factor (or asymmetry factor) for each peak. A significant decrease in the tailing factor with decreasing concentration confirms mass overload.

Issue 3: Poor Column Condition

Question: My HPLC system was working well, but now all the peaks, including my analyte of interest, are tailing. What could be the problem?

Answer:

A sudden deterioration in the peak shape for all analytes often points to a problem with the column itself, such as contamination or a void at the inlet.[6][11][12]

Recommended Actions:

  • Column Washing: Contaminants from the sample matrix can accumulate on the column. A thorough washing procedure can often restore performance.

Experimental Protocol: General Purpose Reversed-Phase Column Washing

Important: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell.[18]

StepSolventVolumeFlow Rate
1Mobile Phase (without buffer salts)10 column volumesNormal analytical flow rate
2100% Water (HPLC Grade)10 column volumesNormal analytical flow rate
3Isopropanol10 column volumesHalf of the analytical flow rate
4Methylene Chloride*10 column volumesHalf of the analytical flow rate
5Isopropanol10 column volumesHalf of the analytical flow rate
6100% Water (HPLC Grade)10 column volumesNormal analytical flow rate
7Mobile Phase15-20 column volumesNormal analytical flow rate

*Note: Ensure methylene chloride is compatible with your HPLC system components.

  • Check for Voids: If washing does not resolve the issue, a void may have formed at the column inlet. This can sometimes be rectified by reversing the column and flushing it.[4][19] However, always check the column manufacturer's instructions, as not all columns can be back-flushed. If a void is present and cannot be fixed, the column will need to be replaced.

References

Minimizing side reactions in the synthesis of "6-Chloro-chroman-3-carboxylic acid methyl ester" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of "6-Chloro-chroman-3-carboxylic acid methyl ester" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: A common and effective two-step synthetic route is generally employed. The first step involves the synthesis of the parent carboxylic acid, 6-Chloro-chroman-3-carboxylic acid. The second step is the esterification of this acid to yield the desired methyl ester.

Q2: What are the typical starting materials for the synthesis of the 6-chloro-chroman-3-carboxylic acid intermediate?

A2: The synthesis of the chroman ring system can be approached in several ways. One common method involves the reaction of a substituted phenol with a suitable three-carbon synthon. For 6-chloro-chroman-3-carboxylic acid, this would typically involve a reaction starting from 4-chlorophenol.

Q3: Which esterification method is most suitable for converting the carboxylic acid to its methyl ester?

A3: Fischer esterification is a widely used and cost-effective method for this conversion.[1][2][3][4] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes. Thionyl chloride (SOCl₂), which can be used to prepare an acid chloride intermediate for esterification, is a corrosive and moisture-sensitive reagent that releases toxic HCl gas upon contact with water.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. When working with strong acids like sulfuric acid, always add the acid to the alcohol slowly to control the exothermic reaction.

Troubleshooting Guide

Part 1: Synthesis of 6-Chloro-chroman-3-carboxylic acid

Problem 1: Low yield of the desired 6-Chloro-chroman-3-carboxylic acid.

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.
Formation of side products The presence of electron-withdrawing groups, like the chloro substituent, can sometimes lead to alternative reaction pathways.[7] Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired cyclization. Purification by column chromatography may be necessary to isolate the target compound from isomers or other byproducts.
Decomposition of starting material or product Some chroman derivatives can be sensitive to strongly acidic or basic conditions. Consider using milder reaction conditions if decomposition is suspected.

Problem 2: Difficulty in purifying the carboxylic acid product.

Potential Cause Recommended Solution
Presence of unreacted starting materials If the starting materials have similar polarities to the product, purification by simple extraction may be insufficient. Utilize column chromatography with an appropriate solvent system to achieve better separation.
Formation of isomeric byproducts Depending on the synthetic route, regioisomers may be formed. Careful analysis of NMR spectra can help identify these impurities. Recrystallization or preparative HPLC may be required for their removal.
Part 2: Esterification to this compound

Problem 3: The Fischer esterification reaction is not proceeding to completion.

Potential Cause Recommended Solution
Equilibrium limitations Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent.[2] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus.[2]
Insufficient acid catalyst The acid catalyst is crucial for protonating the carbonyl oxygen and activating the carboxylic acid.[1][2] Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is present.
Steric hindrance While less of a concern for a methyl ester, significant steric hindrance around the carboxylic acid group could slow down the reaction. In such cases, a longer reaction time or a different esterification method might be necessary.

Problem 4: Formation of a significant amount of an unknown byproduct during esterification.

Potential Cause Recommended Solution
Dehydration or other side reactions under strong acid and heat The combination of a strong acid catalyst and heat can sometimes lead to side reactions. Consider performing the reaction at a lower temperature for a longer duration. Alternatively, a milder esterification method could be employed.
Reaction with impurities in the starting carboxylic acid Ensure the 6-Chloro-chroman-3-carboxylic acid starting material is of high purity before proceeding with the esterification.

Problem 5: Difficulty in isolating the pure methyl ester.

Potential Cause Recommended Solution
Incomplete removal of the acid catalyst After the reaction, the acid catalyst must be neutralized and removed. This is typically done by washing the organic layer with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure complete neutralization.
Ester is water-soluble While less likely for this molecule, if the ester shows some solubility in water, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Co-elution with starting material during chromatography If the ester and the starting carboxylic acid have similar Rf values on TLC, it can be challenging to separate them by column chromatography. Adjusting the solvent system, for example, by adding a small amount of acetic acid to the eluent, can sometimes improve the separation of the carboxylic acid.

Experimental Protocols

Synthesis of 6-Chlorochromone-3-carboxylic acid (A precursor to the chroman derivative)

A common route to chromone-3-carboxylic acids involves a Vilsmeier-Haack reaction followed by an oxidation step.[8]

  • Step 1: Vilsmeier-Haack Formylation of 2'-Hydroxyacetophenone. To a stirred solution of the appropriate 2'-hydroxyacetophenone in DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours.

  • Step 2: Oxidation to Chromone-3-carboxylic acid. The resulting chromone-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be used for this purpose.

Fischer Esterification of 6-Chloro-chroman-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-chroman-3-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by column chromatography on silica gel if necessary.[3]

Data Presentation

Table 1: Hypothetical Comparison of Esterification Conditions

Entry Catalyst Methanol Equivalents Reaction Time (h) Yield (%)
1H₂SO₄ (cat.)20485
2H₂SO₄ (cat.)10878
3HCl (gas)20682
4SOCl₂, then MeOHN/A392

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Chloro-chroman-3-carboxylic acid cluster_step2 Step 2: Fischer Esterification start Starting Materials (e.g., 4-Chlorophenol) reaction1 Cyclization Reaction start->reaction1 intermediate Crude 6-Chloro-chroman-3-carboxylic acid reaction1->intermediate purification1 Purification (Recrystallization or Chromatography) intermediate->purification1 product1 Pure 6-Chloro-chroman-3-carboxylic acid purification1->product1 product1_input 6-Chloro-chroman-3-carboxylic acid reaction2 Esterification Reaction (Reflux) product1_input->reaction2 reagents Methanol (excess) + Acid Catalyst (H₂SO₄) reagents->reaction2 workup Aqueous Work-up (Neutralization & Extraction) reaction2->workup purification2 Purification (Column Chromatography) workup->purification2 final_product This compound purification2->final_product

Caption: General experimental workflow for the two-step synthesis.

troubleshooting_logic cluster_synthesis Synthesis of Carboxylic Acid cluster_esterification Esterification Step start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products equilibrium Equilibrium Not Shifted? start->equilibrium decomposition Decomposition? start->decomposition solution1 Increase reaction time/temp Check reagent purity incomplete_reaction->solution1 solution2 Optimize conditions Improve purification side_products->solution2 solution3 Use excess methanol Remove water (Dean-Stark) equilibrium->solution3 solution4 Use milder conditions Purify starting acid decomposition->solution4

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Enhancing the Solubility of "6-Chloro-chroman-3-carboxylic acid methyl ester" for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with "6-Chloro-chroman-3-carboxylic acid methyl ester" during in vitro experiments.

Troubleshooting Guides

Compound precipitation is a common issue that can significantly impact the accuracy and reproducibility of in vitro assays by reducing the effective concentration of the test compound.[1] The following guides address common scenarios of precipitation.

Scenario 1: Immediate Precipitation Upon Dilution in Aqueous Buffer/Media

  • Observation: A precipitate forms immediately after diluting the DMSO stock solution of "this compound" into your aqueous assay buffer or cell culture medium.[2]

  • Potential Cause: This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[1] It may also indicate that the final concentration exceeds the compound's aqueous solubility.[1]

  • Troubleshooting Workflow:

    start Precipitate Observed Immediately check_dmso Check Final DMSO Concentration start->check_dmso dmso_high Is DMSO > 0.5%? check_dmso->dmso_high remake_stock Remake Stock at Higher Concentration & Use Less Volume dmso_high->remake_stock Yes check_compound_conc Check Final Compound Concentration dmso_high->check_compound_conc No remake_stock->check_compound_conc lower_compound_conc Lower Final Compound Concentration check_compound_conc->lower_compound_conc modify_dilution Modify Dilution Method: - Pre-warm media to 37°C - Add stock drop-wise while vortexing - Briefly sonicate lower_compound_conc->modify_dilution kinetic_solubility Perform Kinetic Solubility Assay modify_dilution->kinetic_solubility resolved Issue Resolved kinetic_solubility->resolved

    Caption: Troubleshooting workflow for immediate precipitation.

Scenario 2: Precipitation After Incubation

  • Observation: The media containing "this compound" was initially clear, but a precipitate formed after incubation for several hours.[3]

  • Potential Cause: The initial concentration may be close to the thermodynamic solubility limit. Changes in temperature, pH due to cell metabolism, or interactions with media components over time can lead to precipitation.[1][3] Evaporation can also concentrate the compound, pushing it beyond its solubility limit.[2]

  • Recommended Actions:

    • Temperature Stability: Ensure the compound is stable and soluble at the incubation temperature (e.g., 37°C). Pre-warming the media before adding the compound can help.[1]

    • pH Stability: Monitor the pH of your culture medium. If your compound's solubility is pH-sensitive, consider using a more robust buffering system like HEPES.[3]

    • Media Interaction: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[1] Serum proteins can sometimes help solubilize hydrophobic compounds, but can also interact in other ways.[3][4]

    • Concentration: The most straightforward solution is often to lower the working concentration of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of "this compound"?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds like "this compound" for in vitro assays.[3][5] It is miscible with water and cell culture media.[5] However, it's crucial to keep the final concentration of DMSO in your assay low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[3][6] Always use high-quality, anhydrous DMSO to prevent water absorption which can reduce compound solubility.[1]

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You should perform a kinetic solubility test. This involves preparing a serial dilution of your compound in the complete cell culture medium and observing the concentration at which precipitation occurs.[2][7] This can be done by visual inspection, microscopy for micro-precipitates, or by using a nephelometer to detect light scattering from insoluble particles.[2][7]

Q3: Can I use co-solvents other than DMSO to improve solubility?

A3: Yes, other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used.[8][9] However, their effects on enzyme activities and cell viability must be carefully evaluated.[9][10] The choice of co-solvent can be critical, as some may inhibit or enhance the activity of metabolic enzymes, which could affect your experimental results.[10]

Q4: Would adjusting the pH of my buffer help to dissolve the compound?

A4: If "this compound" has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[3][4] You would first need to determine the pKa of the compound. For acidic compounds, a higher pH (more basic) will generally increase solubility, while for basic compounds, a lower pH (more acidic) will increase solubility.[11] However, any pH adjustment must be compatible with the optimal pH range for your cells or assay components.[12]

Q5: Are there other methods to enhance solubility if co-solvents and pH adjustment are not sufficient?

A5: Yes, several other techniques can be employed:

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 can be used to form micelles that encapsulate and solubilize hydrophobic compounds.[13][14][15] This is more common in biochemical assays than in cell-based assays, as surfactants can be toxic to cells at higher concentrations.[4]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with the compound, increasing its aqueous solubility.[16]

  • Formulation Strategies: For in vivo studies, and sometimes adaptable for in vitro work, strategies like creating amorphous solid dispersions or lipid-based formulations can be considered.[16]

Data Presentation

Table 1: Example Solubility of "this compound" in Various Solvents

SolventConcentration (mM)Visual Observation
DMSO50Clear Solution
Ethanol10Clear Solution
PBS (pH 7.4)<0.01Precipitate
DMEM + 10% FBS0.05Clear initially, precipitates after 4h

Note: This table presents hypothetical data for illustrative purposes. Actual solubility must be determined experimentally.

Table 2: Effect of Co-solvents on the Apparent Solubility in PBS (pH 7.4)

Co-solvent SystemMax Solubility (µM)
PBS + 0.1% DMSO5
PBS + 0.5% DMSO25
PBS + 1% Ethanol10
PBS + 0.01% Tween-8015

Note: This table presents hypothetical data for illustrative purposes. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: "this compound" powder, anhydrous DMSO, sterile microcentrifuge tube, vortex mixer.

  • Procedure:

    • Carefully weigh the required amount of the compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.[6]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

  • Materials: 10 mM stock solution in DMSO, pre-warmed complete cell culture medium, sterile 96-well plate, multi-channel pipette.

  • Procedure:

    • Prepare a serial 2-fold dilution of the 10 mM stock solution in DMSO in a separate 96-well plate.

    • In a new 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.

    • Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate, mixing immediately and thoroughly. This will create a final DMSO concentration of 1%.

    • Include a control with 2 µL of DMSO only.

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect for precipitation or turbidity at several time points (e.g., 0, 2, 6, and 24 hours).[2] For more sensitive detection, a plate reader capable of measuring light scattering (nephelometry) can be used.

    • The highest concentration that remains clear is the kinetic solubility under these conditions.

    cluster_0 Plate 1: DMSO Dilution cluster_1 Plate 2: Assay Plate cluster_2 Incubate & Observe d1 10 mM Stock d2 5 mM a1 198 µL Media + 2 µL of 10 mM Stock d1->a1 Transfer 2 µL d3 2.5 mM a2 198 µL Media + 2 µL of 5 mM Stock d2->a2 Transfer 2 µL d4 ... a3 198 µL Media + 2 µL of 2.5 mM Stock d3->a3 Transfer 2 µL a4 ... d4->a4 Transfer 2 µL observe Visual Inspection or Nephelometry at t=0, 2, 6, 24h a4->observe

    Caption: Experimental workflow for kinetic solubility determination.

References

Validation & Comparative

Validating the Structure of 6-Chloro-chroman-3-carboxylic acid methyl ester: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comparative analysis for validating the structure of "6-Chloro-chroman-3-carboxylic acid methyl ester" using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted NMR data for the target compound and compare it with experimental or predicted data for structurally related chroman derivatives.

The validation of a chemical structure through NMR spectroscopy relies on the principle that atomic nuclei within a molecule, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.

Comparative Analysis of ¹H and ¹³C NMR Data

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside data for two alternative chroman derivatives: chroman-3-carboxylic acid methyl ester and 6-bromo-chroman-3-carboxylic acid methyl ester. The data for the target molecule is predicted using NMR simulation tools, a common practice in the absence of experimental spectra.

Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted, in ppm)

Proton Assignment This compound Chroman-3-carboxylic acid methyl ester 6-Bromo-chroman-3-carboxylic acid methyl ester
H-57.15 (d)7.05 (td)7.28 (d)
H-77.08 (dd)6.85 (d)7.21 (dd)
H-86.80 (d)6.80 (t)6.75 (d)
H-2a4.35 (dd)4.30 (dd)4.34 (dd)
H-2b4.25 (t)4.20 (t)4.24 (t)
H-33.20 (m)3.15 (m)3.19 (m)
H-4a3.00 (dd)2.95 (dd)2.99 (dd)
H-4b2.85 (dd)2.80 (dd)2.84 (dd)
-OCH₃3.75 (s)3.70 (s)3.74 (s)

Note: Predicted chemical shifts are subject to variations based on the prediction algorithm and solvent used. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, s = singlet.

Table 2: Comparative ¹³C NMR Chemical Shift Data (Predicted, in ppm)

Carbon Assignment This compound Chroman-3-carboxylic acid methyl ester 6-Bromo-chroman-3-carboxylic acid methyl ester
C-267.567.067.4
C-340.039.539.9
C-425.025.524.9
C-4a122.0121.5122.5
C-5128.0127.5117.0
C-6128.5 (q)129.0115.5 (q)
C-7122.5120.0131.0
C-8117.5117.0118.0
C-8a152.0154.0153.0
C=O172.0172.5171.9
-OCH₃52.552.052.4

Note: Predicted chemical shifts are subject to variations. (q) denotes a quaternary carbon.

Experimental Protocols for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while having minimal overlapping signals with the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

2. ¹H NMR Acquisition:

  • The experiment is typically run on a 400 MHz or higher field NMR spectrometer.

  • Standard parameters for a one-dimensional proton experiment are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is acquired on the same instrument.

  • A proton-decoupled experiment is standard, which simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

  • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good quality spectrum.

4. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • Phase and baseline corrections are applied to ensure accurate integration and peak picking.

  • The chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for Structure Validation

The process of validating a chemical structure using NMR data follows a logical progression, from sample preparation to final structure confirmation. The following diagram illustrates this workflow.

G Structure Validation Workflow using NMR cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Compound Purified Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR FID_Processing FID Processing & Referencing H1_NMR->FID_Processing C13_NMR->FID_Processing Spectrum_Interpretation Spectrum Interpretation FID_Processing->Spectrum_Interpretation Comparison Comparison with Alternatives Spectrum_Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Logical workflow for validating a chemical structure using NMR spectroscopy.

By following this structured approach of data acquisition, analysis, and comparison, researchers can confidently validate the structure of "this compound" and other novel organic compounds. The use of predicted data serves as a powerful tool in the initial stages of characterization, guiding further experimental verification.

Purity Confirmation of "6-Chloro-chroman-3-carboxylic acid methyl ester" by HPLC-UV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the purity assessment of "6-Chloro-chroman-3-carboxylic acid methyl ester," a key intermediate in various synthetic pathways. The performance of HPLC-UV is objectively compared with alternative analytical techniques, supported by illustrative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC-UV is a robust and widely accessible technique for the purity analysis of non-volatile and thermally stable compounds like "this compound".[1] It excels in separating the main compound from its potential process-related impurities and degradation products.

A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of "this compound".

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of "this compound" in Acetonitrile/Water (1:1)

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like the target molecule.

  • Mobile Phase: A combination of acidified water and acetonitrile provides good peak shape and resolution for chroman derivatives.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • UV Detection at 275 nm: The chroman scaffold exhibits strong UV absorbance, and 275 nm is a typical wavelength for sensitive detection.[2]

The following table summarizes the expected retention times and peak areas for "this compound" and its potential impurities.

CompoundRetention Time (min)Peak Area (%)
Impurity 1 (Starting Material)4.20.15
Impurity 2 (By-product)7.80.20
This compound 10.5 99.5
Impurity 3 (Degradant)12.10.10
Impurity 4 (Isomer)13.50.05

Comparative Analysis with Alternative Methods

While HPLC-UV is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

The choice of analytical method depends on factors such as the nature of the impurities, required accuracy, and available instrumentation.[3]

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.[1]Intrinsic quantitative response of nuclei in a magnetic field.[4]
Quantitation Relative (requires a reference standard of known purity).[3]Relative (requires a reference standard).[5]Absolute (can determine purity without a specific reference standard of the analyte).[3]
Selectivity Good for separating closely related structures and isomers.High selectivity based on mass fragmentation patterns.[1]Excellent for structural elucidation and identification of impurities.[4]
Sensitivity High (typically ppm levels).Very high (can detect trace level impurities, ppb levels).[3]Moderate (typically requires mg of sample).[5]
Best Suited For Routine quality control, non-volatile impurities.Volatile and semi-volatile impurities, residual solvents.[3]Absolute purity determination, structural confirmation.

Visualizing the Workflow and Method Selection

To further clarify the experimental process and the rationale for selecting an analytical technique, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Weigh 1mg of Sample prep2 Dissolve in 1mL Acetonitrile/Water (1:1) prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 prep4 Filter through 0.45µm Syringe Filter prep3->prep4 hplc1 Inject 10µL into HPLC System prep4->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 275nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Calculate Peak Area % data1->data2 data3 Confirm Purity Specification (>99%) data2->data3 method_selection cluster_questions cluster_methods start Purity Assessment Required q1 Volatile Impurities Suspected? start->q1 q2 Absolute Purity Value Needed? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Routine QC? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplcuv Use HPLC-UV q3->hplcuv Yes end Purity Confirmed q3->end No gcms->q2 qnmr->end hplcuv->end

References

Comparative analysis of "6-Chloro-chroman-3-carboxylic acid methyl ester" and its bromo-analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 6-Chloro- and 6-Bromo-Chroman-3-Carboxylic Acid Methyl Esters for Drug Discovery

Introduction

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] Halogenation of the chroman core is a common strategy to modulate a compound's physicochemical properties and biological activity, influencing factors such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comparative analysis of two closely related analogs: "6-Chloro-chroman-3-carboxylic acid methyl ester" and its bromo-analog, "6-Bromo-chroman-3-carboxylic acid methyl ester."

Due to limited publicly available experimental data directly comparing these two specific esters, this document serves as a predictive and methodological framework for researchers. It outlines their fundamental properties, proposes synthetic strategies, and details experimental protocols for their synthesis and biological evaluation, enabling a comprehensive head-to-head comparison in a laboratory setting.

Physicochemical Properties: A Predictive Comparison

The primary structural difference between the two title compounds is the halogen atom (Chlorine vs. Bromine) at the 6-position. This substitution is expected to influence properties such as molecular weight, lipophilicity (LogP), and reactivity. While specific experimental data is scarce, a comparison of their basic molecular properties is presented below.

PropertyThis compound6-Bromo-chroman-3-carboxylic acid methyl esterKey Difference
CAS Number 68281-66-3[2][3]Not available-
Molecular Formula C₁₁H₁₁ClO₃[2]C₁₁H₁₁BrO₃Substitution of Cl with Br
Molecular Weight 226.66 g/mol 271.11 g/mol Bromo-analog is ~20% heavier
Appearance White or cream crystalline powder (for the parent acid)[4]White to off-white solid (for a related bromo-ester)[5]Likely similar crystalline solids
Predicted LogP ~2.4~2.6Bromo-analog is predicted to be slightly more lipophilic
Reactivity The C-Cl bond is generally stronger and less reactive than the C-Br bond in nucleophilic aromatic substitution.The C-Br bond is weaker, making the bromo-analog potentially more suitable for cross-coupling reactions (e.g., Suzuki, Heck).

Proposed Synthetic Routes

A specific, detailed experimental protocol for the synthesis of these two methyl esters is not well-documented in publicly available literature. However, a plausible and convergent synthetic pathway can be proposed based on established methods for chroman synthesis.[6][7] A common approach involves the reaction of a substituted phenol with an appropriate three-carbon synthon to construct the dihydropyran ring.

The following diagram illustrates a potential workflow for the parallel synthesis of both target compounds, starting from the commercially available 4-chlorophenol and 4-bromophenol.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 A1 4-Chlorophenol B1 Intermediate 1a (Chloro) A1->B1 Reagents A2 4-Bromophenol B2 Intermediate 1b (Bromo) A2->B2 Reagents C1 Intermediate 2a (Chloro) B1->C1 C2 Intermediate 2b (Bromo) B2->C2 D1 Intermediate 3a (Chloro) C1->D1 D2 Intermediate 3b (Bromo) C2->D2 E1 6-Chloro-chroman-3-carboxylic acid methyl ester D1->E1 E2 6-Bromo-chroman-3-carboxylic acid methyl ester D2->E2

Caption: Proposed parallel synthetic workflow for target compounds.

Biological Activity and Potential Applications

While the biological profiles of the specific title compounds are not reported, the broader class of halogenated chromane, chromone, and coumarin derivatives exhibits a wide range of activities. This suggests that the chloro- and bromo-analogs are valuable candidates for screening in various therapeutic areas.

  • Antibacterial Agents: Halogenated 3-nitro-2H-chromenes have shown moderate to potent activity against multidrug-resistant bacteria, including S. aureus and S. epidermidis.[8] The presence of a chlorine or bromine atom on the aromatic ring is a common feature in these active compounds.[8]

  • Enzyme Inhibition: Chroman-4-one derivatives are known to be selective and potent inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation.[9]

  • Neurological Targets: A study of coumarin-3-carboxylic acid derivatives identified the 6-bromo analog (UBP608) as a negative allosteric modulator of NMDA receptors, with weak selectivity for the GluN2A subunit.[10] This highlights the potential for these scaffolds to modulate ion channels and receptors in the central nervous system.

Given the activity of the related 6-bromocoumarin-3-carboxylic acid, a plausible biological hypothesis is that the title compounds could interact with NMDA receptors. The diagram below illustrates a simplified signaling pathway involving NMDA receptor activation.

G Simplified NMDA Receptor Signaling Glutamate Glutamate & Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling Downstream Signaling (e.g., CREB, MAPK) CaMKII->Signaling Response Cellular Response (LTP, Neurotoxicity, etc.) Signaling->Response Analog Chloro/Bromo Analog (Potential Modulator) Analog->NMDAR Modulates

Caption: Potential modulation of NMDA receptor signaling pathway.

Experimental Protocols

To facilitate the direct comparison of these compounds, detailed experimental protocols are provided below for their synthesis and a representative biological assay.

Protocol 1: Generalized Synthesis of 6-Halogenated Chroman-3-Carboxylic Acid Methyl Esters

This protocol is a hypothetical procedure adapted from general methods for synthesizing chroman structures and should be optimized for the specific substrates.[6][11][12]

Objective: To synthesize and purify the target chloro- and bromo-analogs.

Materials:

  • 4-Chlorophenol or 4-Bromophenol

  • Methyl acrylate

  • A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

  • Lewis acid catalyst (e.g., Triflic acid, AlCl₃)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Methanol, Thionyl chloride (for esterification)

  • Standard glassware for organic synthesis

  • Purification equipment (Silica gel for column chromatography)

Procedure:

  • Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the starting 4-halophenol (1.0 eq) in anhydrous THF. Add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Michael Addition: To the resulting phenoxide solution, add methyl acrylate (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup & Cyclization: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude intermediate in anhydrous DCM and add a Lewis acid catalyst (e.g., Triflic acid, 0.1 eq). Stir at room temperature for 2-6 hours until cyclization is complete (monitored by TLC).

  • Purification & Saponification: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Purify the crude product via flash column chromatography to obtain the 6-halogenated chroman-3-carboxylic acid methyl ester. Alternatively, if the cyclization yields the carboxylic acid, proceed to the esterification step.

  • Esterification (if necessary): Dissolve the purified 6-halogenated chroman-3-carboxylic acid in methanol. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Reflux the mixture for 4-6 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final methyl ester product.

  • Characterization: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against a bacterial strain like Staphylococcus aureus.

Objective: To quantify and compare the antibacterial potency of the chloro- and bromo-analogs.

Materials:

  • Test compounds (dissolved in DMSO to create stock solutions, e.g., 10 mg/mL)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37 °C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, standardized using optical density (OD₆₀₀).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (bacterium, no compound) and 12 (broth only) will serve as controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The concentration of DMSO should not exceed 1% in any well.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀ of each well with a plate reader.

The comparative analysis of "this compound" and its bromo-analog presents a valuable research opportunity. Based on established chemical principles, the bromo-analog is expected to be slightly more lipophilic and potentially more amenable to further synthetic modifications via cross-coupling chemistry. Conversely, the chloro-analog may offer different metabolic stability or binding interactions. The provided synthetic and biological testing protocols offer a robust framework for researchers to produce these compounds and perform a direct, data-driven comparison of their properties and activities, paving the way for their potential development in drug discovery programs.

References

Comparative Biological Activity of 6-Chloro-chroman-3-carboxylic acid methyl ester and Structurally Related Chroman Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of "6-Chloro-chroman-3-carboxylic acid methyl ester" against a range of structurally similar chroman and coumarin derivatives. Due to the limited publicly available data on the specific target compound, this guide leverages structure-activity relationship (SAR) studies and experimental data from analogous compounds to infer its likely biological profile. The information is presented to aid in drug discovery and development efforts by providing a clear comparison of cytotoxic, anti-inflammatory, and neuroprotective activities.

Comparative Analysis of Biological Activity

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. The introduction of a chloro group at the 6-position and a methyl ester at the 3-position of the chroman ring is anticipated to significantly influence its biological activity. The following sections compare the reported activities of similar compounds to provide a predictive assessment of "this compound."

Chroman and coumarin derivatives have demonstrated significant potential as anticancer agents, often through the induction of apoptosis and inhibition of cell proliferation.[1][2]

Table 1: Comparative in vitro Anticancer Activity of Chroman and Coumarin Derivatives

Compound/Derivative ClassSpecific AnalogCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
Chroman Carboxamide 5kMCF-7 (Breast)MTTGI50: 40.9[1]
Chroman Carboxamide 5lMCF-7 (Breast)MTTGI50: 41.1[1]
Chroman Carboxamide N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamideMDA-MB-435 (Melanoma)Sulforhodamine BGP = -56.28%[3]
Coumarin-3-Carboxylic Acid Coumarin-3-hydrazide 5oHeLa (Cervical)MTTPotent cytotoxicity[2]
Coumarin-3-Carboxylic Acid 6-hydroxy-coumarin-3-carboxylic acid silver complexA-498 (Kidney), Hep-G2 (Liver)MTTHighly cytotoxic[4]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. A lower value indicates higher potency. GP: Growth percentage.

Based on the available data, the presence of a carboxamide or carboxylic acid group at the 3-position of the chroman or coumarin ring is often associated with anticancer activity. The chloro substitution at the 6-position in the target molecule, being an electron-withdrawing group, could potentially enhance this activity.

Chronic inflammation is a key factor in numerous diseases. Chroman and coumarin derivatives have been investigated for their ability to modulate inflammatory pathways.

Table 2: Comparative in vitro Anti-inflammatory Activity of Chroman and Coumarin Derivatives

Compound/Derivative ClassSpecific AnalogCell LineAssayKey FindingsReference
Chroman Carboxamide N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideHuman Endothelial CellsICAM-1 ExpressionPotent inhibition of TNF-α-induced ICAM-1 expression[5]
2-phenyl-4H-chromen-4-one Compound 8RAW264.7Griess Assay (NO production)Strong inhibition of LPS-induced NO production[6]

The anti-inflammatory effects of these derivatives are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. The 6-chloro substitution on the target compound may influence its interaction with key signaling molecules in inflammatory pathways.

Neurodegenerative diseases are a growing concern, and compounds that can protect neurons from damage are of great interest. Chroman and coumarin derivatives have shown promise in this area.[6][7][8]

Table 3: Comparative in vitro Neuroprotective Activity of Chroman and Coumarin Derivatives

Compound/Derivative ClassSpecific AnalogCell LineAssayKey FindingsReference
Chromone Derivative C3AACP6 and C3AACP7-Mitochondrial functionRecovery of mitochondrial function and decreased neuroinflammation[6]
1,2-dithiolane/chroman hybrid Compound 5 (1,2,4-oxadiazole moiety)HT22 hippocampal neuronsGlutamate-induced oxidative stressImproved neuroprotective activity[7]
Coumarin Derivative LMDS-1 and -2SH-SY5Y (neuroblastoma)Tau aggregation, Caspase activityReduced tau aggregation and caspase activity[8]

The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies for evaluating the biological activities of chroman and coumarin derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 or GI50 value is determined.

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage inhibition of NO production by the test compounds is calculated.

This assay evaluates the ability of a compound to protect neurons from damage caused by excessive glutamate stimulation.

  • Neuronal Cell Culture: Primary neurons or neuronal cell lines (e.g., HT22) are cultured.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for a specific duration.

  • Glutamate Exposure: Cells are then exposed to a toxic concentration of glutamate.

  • Cell Viability Assessment: After a further incubation period, cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Signaling Pathways and Mechanistic Insights

The biological activities of chroman and coumarin derivatives are often attributed to their modulation of specific cellular signaling pathways.

Several studies suggest that chroman and coumarin derivatives exert their anti-inflammatory effects by targeting key inflammatory signaling cascades.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Activates NF_kB NF-κB Pathway TLR4->NF_kB Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators Induces NF_kB->Inflammatory_Mediators Induces Chroman_Derivatives Chroman/Coumarin Derivatives Chroman_Derivatives->MAPK Inhibits Chroman_Derivatives->NF_kB Inhibits neuroprotective_pathway Chroman_Derivatives Chroman/Coumarin Derivatives TRKB TrkB Receptor Chroman_Derivatives->TRKB Activates ERK ERK Pathway TRKB->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases Neuronal_Survival Neuronal Survival and Growth BDNF->Neuronal_Survival Promotes

References

6-Chloro-chroman-3-carboxylic acid methyl ester: A Comparative Guide to a Privileged Heterocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" have become a cornerstone of medicinal chemistry. These are molecular frameworks that can bind to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics. The chroman scaffold, a key structural motif in many natural products and synthetic compounds, is one such privileged structure. This guide provides a comparative analysis of 6-Chloro-chroman-3-carboxylic acid methyl ester , a representative of the chroman class, against other prominent heterocyclic scaffolds, namely benzofurans and tetrahydroquinolines, with a focus on their potential in anticancer drug discovery.

Introduction to Privileged Scaffolds

Heterocyclic compounds form the structural core of a vast majority of therapeutic agents.[1] Certain heterocyclic motifs, designated as "privileged structures," exhibit a remarkable capacity to bind with high affinity to diverse biological targets. This versatility is often attributed to their rigid, three-dimensional architectures which present key pharmacophoric elements in pre-organized spatial arrangements, making them ideal starting points for drug design.[1]

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent example of a privileged scaffold.[2] Its derivatives have been extensively investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2] The subject of this guide, This compound , incorporates this key chroman core with substitutions that can modulate its physicochemical and biological properties.

Alternative Heterocyclic Scaffolds in Anticancer Drug Discovery

A comparative evaluation is essential to understand the potential advantages of one scaffold over another. Here, we consider two other well-established heterocyclic scaffolds known for their anticancer properties:

  • Benzofuran: This scaffold, consisting of a fused benzene and furan ring, is a fundamental structural unit in many biologically active compounds.[3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[4]

  • Tetrahydroquinoline: As a partially saturated quinoline, this scaffold offers enhanced solubility and improved bioavailability compared to its aromatic counterpart.[5] Tetrahydroquinoline derivatives have emerged as versatile scaffolds in medicinal chemistry with significant potential in cancer therapy.[5][6][7]

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 6-Chloro-chroman-3-carboxylic acid cluster_1 Step 2: Esterification 2-hydroxy-5-chloroacetophenone 2-Hydroxy-5-chloro- acetophenone Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) 2-hydroxy-5-chloroacetophenone->Vilsmeier_Reagent Oxidation Oxidation (e.g., Jones Reagent) Vilsmeier_Reagent->Oxidation Carboxylic_Acid 6-Chloro-chromone- 3-carboxylic acid Oxidation->Carboxylic_Acid Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Carboxylic_Acid->Reduction Target_Acid 6-Chloro-chroman- 3-carboxylic acid Reduction->Target_Acid Target_Acid_2 6-Chloro-chroman- 3-carboxylic acid Esterification_Reagents Methanol (CH3OH), Acid Catalyst (e.g., H2SO4) Target_Acid_2->Esterification_Reagents Final_Product 6-Chloro-chroman-3-carboxylic acid methyl ester Esterification_Reagents->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Chloro-chroman-3-carboxylic acid

This step is adapted from the synthesis of related chromone-3-carboxylic acids.

  • Vilsmeier-Haack Formylation: 2-Hydroxy-5-chloroacetophenone is reacted with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield the corresponding 3-formylchromone.

  • Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid). This would yield 6-chloro-chromone-3-carboxylic acid.

  • Reduction: The double bond in the pyran ring of the chromone is then reduced to a chroman via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield 6-chloro-chroman-3-carboxylic acid.

Step 2: Esterification

This step follows standard acid-catalyzed esterification procedures.

  • The synthesized 6-Chloro-chroman-3-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • After completion of the reaction (monitored by TLC), the excess methanol is removed under reduced pressure.

  • The residue is then worked up using a standard aqueous workup and purified by column chromatography to yield the final product, this compound.

Comparative Biological Activity

The primary focus of this comparison is the anticancer potential of these scaffolds. The following tables summarize the cytotoxic activity (IC50 values) of derivatives of each scaffold against various cancer cell lines, as reported in the literature. It is important to note that these results are from different studies and not from a direct head-to-head comparison.

Table 1: Anticancer Activity of Chroman and Chromone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Biological Target
Chroman-4-one DerivativesMCF-7 (Breast)Potent (correlates with SIRT2 inhibition)SIRT2
Chroman-4-one DerivativesA549 (Lung)Potent (correlates with SIRT2 inhibition)SIRT2
6,8-dibromo-2-pentylchroman-4-one-1.5SIRT2

Data sourced from multiple studies, see citations.[8][9][10][11][12]

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Halogenated BenzofuransK562 (Leukemia)0.1 - 5
Halogenated BenzofuransA549 (Lung)16.4
Bromo derivative 14cHCT116 (Colon)3.27
Fluorinated Benzofuran DerivativesHCT116 (Colon)19.5 - 24.8

Data sourced from multiple studies, see citations.[2][3][13][14][15][16]

Table 3: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Pyrazolo quinoline derivative (15)MCF-7 (Breast)< 100
Pyrazolo quinoline derivative (15)HepG2 (Liver)< 100
Pyrazolo quinoline derivative (15)A549 (Lung)< 100
Morpholine-substituted THQ (10e)A549 (Lung)0.033
Morpholine-substituted THQ (10h)MCF-7 (Breast)0.087

Data sourced from multiple studies, see citations.[5][6][7]

From the compiled data, it is evident that all three scaffolds serve as excellent starting points for the design of potent anticancer agents. While direct comparison is challenging, the tetrahydroquinoline derivatives, particularly the morpholine-substituted analogs, have shown exceptionally low IC50 values in the nanomolar range against lung and breast cancer cell lines. Chroman derivatives have shown promise as SIRT2 inhibitors, which is a relevant anticancer target. Benzofuran derivatives also exhibit potent cytotoxicity, with halogenated derivatives showing significant activity.

Key Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. SIRT2 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against the SIRT2 enzyme.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. In the presence of an inhibitor, the deacetylation is reduced, leading to a decrease in the fluorescent signal.

Protocol:

  • Reagent Preparation: Prepare the SIRT2 assay buffer, recombinant SIRT2 enzyme, fluorogenic substrate, and NAD+. Prepare serial dilutions of the test inhibitor (e.g., chroman derivatives).

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme and the test inhibitor (or DMSO as a control). Pre-incubate the mixture.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway Context

The potential of chroman derivatives as SIRT2 inhibitors places them in a critical signaling pathway relevant to cancer. SIRT2 is an NAD+-dependent deacetylase that targets several proteins involved in cell cycle regulation and tumorigenesis.

SIRT2_Signaling_Pathway Chroman_Derivative Chroman Derivative (e.g., 6-Chloro-chroman- 3-carboxylic acid methyl ester) SIRT2 SIRT2 Chroman_Derivative->SIRT2 Inhibition alpha_Tubulin α-Tubulin (acetylated) SIRT2->alpha_Tubulin Deacetylation p53 p53 (acetylated) SIRT2->p53 Deacetylation Microtubule_Stability Microtubule Stability alpha_Tubulin->Microtubule_Stability Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Simplified SIRT2 signaling pathway in cancer.

Conclusion

This compound , as a representative of the chroman scaffold, holds significant promise as a valuable building block in the design of novel therapeutic agents, particularly in the realm of anticancer drug discovery. While direct comparative data against other heterocyclic scaffolds in identical assays is limited, the available literature strongly suggests that chromans, benzofurans, and tetrahydroquinolines all represent privileged structures with potent biological activities.

The chroman scaffold has demonstrated a propensity for SIRT2 inhibition, a clinically relevant anticancer target. The alternative scaffolds, benzofuran and tetrahydroquinoline, have also yielded compounds with impressive cytotoxic profiles. The choice of scaffold for a particular drug discovery program will ultimately depend on the specific biological target, the desired physicochemical properties, and the synthetic tractability. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug development, highlighting the potential of the chroman scaffold as a viable and potent alternative to other well-established heterocyclic systems. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these privileged structures.

References

Spectroscopic comparison of "6-Chloro-chroman-3-carboxylic acid methyl ester" with its corresponding carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between "6-Chloro-chroman-3-carboxylic acid methyl ester" and its corresponding carboxylic acid, "6-Chloro-chroman-3-carboxylic acid." The objective is to delineate the key differences in their spectral characteristics as determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This comparison is supported by predicted spectral data and established experimental protocols.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for each compound, offering a clear comparison of their expected spectroscopic signatures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Assignment This compound Predicted Chemical Shift (δ, ppm)6-Chloro-chroman-3-carboxylic acid Predicted Chemical Shift (δ, ppm)Key Difference
H-2a (axial)4.40 (dd)4.45 (dd)Minimal
H-2b (equatorial)4.25 (dd)4.30 (dd)Minimal
H-33.15 (m)3.20 (m)Minimal
H-4a (axial)2.90 (dd)2.95 (dd)Minimal
H-4b (equatorial)2.80 (dd)2.85 (dd)Minimal
H-57.15 (d)7.20 (d)Minimal
H-77.05 (dd)7.10 (dd)Minimal
H-86.80 (d)6.85 (d)Minimal
-OCH₃3.75 (s)-Presence of a singlet at ~3.75 ppm for the ester.
-COOH-11.50 (br s)Presence of a broad singlet at high ppm for the acid.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Assignment This compound Predicted Chemical Shift (δ, ppm)6-Chloro-chroman-3-carboxylic acid Predicted Chemical Shift (δ, ppm)Key Difference
C-268.067.8Minimal
C-341.541.2Minimal
C-429.028.8Minimal
C-4a122.5122.3Minimal
C-5128.0128.2Minimal
C-6129.5129.7Minimal
C-7124.0124.2Minimal
C-8118.0118.2Minimal
C-8a153.0152.8Minimal
C=O172.0176.0The carboxylic acid carbonyl is deshielded relative to the ester.
-OCH₃52.5-Presence of a signal around 52.5 ppm for the ester.
Table 3: Predicted FT-IR Spectroscopic Data (cm⁻¹)
Vibrational Mode This compound Predicted Frequency (cm⁻¹)6-Chloro-chroman-3-carboxylic acid Predicted Frequency (cm⁻¹)Key Difference
O-H stretch-3300-2500 (broad)A very broad O-H stretch is characteristic of the carboxylic acid.
C-H stretch (aromatic)3100-30003100-3000Similar
C-H stretch (aliphatic)2980-28502980-2850Similar
C=O stretch~1735~1710The ester C=O stretch is at a higher frequency than the carboxylic acid.
C-O stretch1250-11001320-1210The C-O stretching region will differ in pattern and exact frequencies.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
Parameter This compound (m/z)6-Chloro-chroman-3-carboxylic acid (m/z)Key Difference
Molecular Ion [M]⁺226/228212/214Molecular ion peaks differ by 14 Da (-CH₂). Both show a ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
Key Fragment[M - OCH₃]⁺ (195/197)[M - OH]⁺ (195/197)Loss of the methoxy radical from the ester.
Key Fragment[M - COOCH₃]⁺ (167/169)[M - COOH]⁺ (167/169)Loss of the carbomethoxy radical from the ester.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] The sample should be fully dissolved.

  • Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Instrumentation : Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Tune and shim the probe to the sample.

    • Acquire the spectrum with a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.

    • The spectral width should be set to encompass a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a 30-degree pulse width, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Ionization Method : Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[2]

  • Sample Introduction : Introduce the sample into the ion source. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.

  • Instrumentation : Perform the analysis on a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition Parameters :

    • Use a standard electron energy of 70 eV for ionization.[3]

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compounds (e.g., m/z 50-300).

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by isotopic peaks for ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.

G Spectroscopic Comparison Workflow cluster_compounds Compounds for Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis ester This compound NMR NMR Spectroscopy (¹H & ¹³C) ester->NMR IR FT-IR Spectroscopy ester->IR MS Mass Spectrometry ester->MS acid 6-Chloro-chroman-3-carboxylic acid acid->NMR acid->IR acid->MS nmr_data Chemical Shifts (δ) Coupling Constants (J) NMR->nmr_data ir_data Absorption Frequencies (cm⁻¹) IR->ir_data ms_data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->ms_data comparison Comparison of Spectroscopic Data - Functional Group Identification - Structural Elucidation nmr_data->comparison ir_data->comparison ms_data->comparison

Caption: Workflow for the spectroscopic comparison of the ester and carboxylic acid.

References

In Vitro Assay Validation: A Comparative Guide for High-Purity "6-Chloro-chroman-3-carboxylic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro assay validation of high-purity "6-Chloro-chroman-3-carboxylic acid methyl ester." While specific experimental data for this compound is not extensively available in publicly accessible literature, this document outlines a comprehensive validation process by comparing its potential biological activities with those of structurally related chroman derivatives. The methodologies and data presented are drawn from established research on the broader class of chroman compounds, offering a predictive and comparative context for evaluating this specific molecule.

Comparative Efficacy of Chroman Derivatives

Chroman derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including enzyme inhibition, antimicrobial, and cytotoxic effects.[1] To contextualize the potential performance of "this compound," this section summarizes the in vitro efficacy of various substituted chroman analogs.

Enzyme Inhibition

Substituted chroman-4-ones and chromone derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[1] The inhibitory concentrations for potent compounds in this class are in the low micromolar range.

Cytotoxicity

Certain chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a 3-methylidenechroman-4-one derivative showed potent activity against leukemia cell lines HL-60 and NALM-6 with IC50 values of 1.46 ± 0.16 µM and 0.50 ± 0.05 µM, respectively.[2]

Antimicrobial Activity

Derivatives of 7-hydroxy-4-methylcoumarin, a related structural class, have shown notable antimicrobial and cytotoxic effects.[1] The antibacterial activity is typically evaluated by determining the minimum inhibitory concentration (MIC) through serial dilution methods.[1]

Data Presentation: Comparative In Vitro Activity of Chroman Derivatives

The following tables summarize the reported in vitro activities of several chroman-4-one derivatives, providing a benchmark for the potential efficacy of "this compound."

Table 1: Cytotoxicity of Chromanone Derivatives on Various Cancer Cell Lines [2]

Compound/DerivativeCell LineAssayIC50 (µM)
3-Methylidenechroman-4-one derivativeHL-60 (Leukemia)MTT1.46 ± 0.16
3-Methylidenechroman-4-one derivativeNALM-6 (Leukemia)MTT0.50 ± 0.05
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)MTT1.3 ± 0.2
Chroman-2,4-dione derivativeMOLT-4 (Leukemia)MTT24.4 ± 2.6
Chroman-2,4-dione derivativeHL-60 (Leukemia)MTT42.0 ± 2.7

Table 2: Anti-inflammatory Activity of Chromanone Derivatives

Compound/DerivativeAssayCell LineParameter MeasuredActivity
Chromanone AnalogNitric Oxide ProductionRAW 264.7NitriteInhibition of LPS-induced NO production
Chromanone AnalogCytokine Production (ELISA)RAW 264.7TNF-α, IL-6Reduction in pro-inflammatory cytokine levels

Note: Specific IC50 values for anti-inflammatory activity are not detailed in the provided search results, but the general activity is noted.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.[1] The following are protocols for key in vitro assays relevant to the evaluation of chroman derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[3]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., "this compound") and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[3]

SIRT2 Inhibition Assay

This in vitro assay determines the inhibitory activity of a compound against the SIRT2 enzyme.[1]

Principle: The deacetylation of a fluorescently labeled peptide substrate by SIRT2 is measured. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition.[1]

Protocol:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the SIRT2 enzyme, the fluorescently labeled peptide substrate, and varying concentrations of the test compound.

  • The reaction is initiated and incubated for a specific time at a controlled temperature.

  • The fluorescence intensity is measured using a fluorescence plate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control wells.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay evaluates the antibacterial activity of a compound by determining the lowest concentration that inhibits visible bacterial growth.[1]

Protocol:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target bacteria.

  • Positive (bacteria with no compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions for bacterial growth (e.g., 18-24 hours at 37°C).

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualizations: Workflows and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis & Validation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization assay_prep Prepare High-Purity Compound (this compound) characterization->assay_prep cell_assays Cell-Based Assays (e.g., MTT for Cytotoxicity) assay_prep->cell_assays enzyme_assays Enzyme Inhibition Assays (e.g., SIRT2) assay_prep->enzyme_assays antimicrobial_assays Antimicrobial Assays (e.g., MIC Determination) assay_prep->antimicrobial_assays data_analysis Data Analysis (IC50 / MIC Determination) cell_assays->data_analysis enzyme_assays->data_analysis antimicrobial_assays->data_analysis comparison Compare with Alternatives data_analysis->comparison validation Assay Validation comparison->validation G cluster_pathway SIRT2 Inhibition Pathway chroman Chroman Derivative (e.g., this compound) sirt2 SIRT2 Enzyme chroman->sirt2 Inhibits deacetylated_protein Deacetylated Protein sirt2->deacetylated_protein Deacetylates acetylated_protein Acetylated Protein (e.g., p53, α-tubulin) acetylated_protein->sirt2 cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) deacetylated_protein->cellular_response

References

Cross-Validation of Analytical Methods for the Characterization of 6-Chloro-chroman-3-carboxylic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is fundamental to drug development and quality control. "6-Chloro-chroman-3-carboxylic acid methyl ester," a key building block in the synthesis of various therapeutic agents, requires precise and accurate analytical methods for its identification, quantification, and purity assessment. This guide provides a comparative overview of common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. A cross-validation workflow is proposed to ensure data integrity and method reliability across different analytical platforms.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or rapid screening. The following table summarizes the typical performance characteristics of each technique for the analysis of small organic molecules like this compound. It is important to note that the following data are representative and may vary based on instrumentation, method optimization, and sample matrix.

ParameterHPLC-UVGC-MS¹H NMRFTIR
Linearity (R²) >0.999[1]>0.99[2]>0.99Instrument dependent
Accuracy (% Recovery) 98-102%[1]95-105%[3]98-102%Not typically used for quantification without extensive calibration
Precision (%RSD) < 2%[1]< 5%[4]< 1%[5]Not applicable for routine quantification
Limit of Detection (LOD) ng/mL rangepg to ng rangeµg/mL to mg/mL range[6]mg range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg to ng rangeµg/mL to mg/mL range[6]Not applicable for routine quantification
Specificity HighVery HighHighModerate to High
Throughput HighModerateLow to ModerateHigh
Primary Application Quantification, PurityIdentification, QuantificationStructural Elucidation, QuantificationFunctional Group Identification

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and should be optimized for the specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution. A starting condition of 60% acetonitrile progressing to 95% over 10 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV maximum for chroman derivatives is typically in the range of 220-280 nm. The optimal wavelength should be determined by running a UV scan of a standard solution.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Prepare unknown samples in the same solvent to a concentration within the calibration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

¹H NMR Acquisition Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for quantitative analysis.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • For quantitative ¹H NMR, add a known amount of an internal standard with a well-resolved signal (e.g., dimethyl sulfone).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Absorbance.

Sample Preparation:

  • For solid samples, place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • For liquid samples, a drop of the neat liquid or a concentrated solution can be placed on the ATR crystal.

  • A background spectrum of the clean, empty ATR crystal should be collected before each sample measurement.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the general analytical workflow and a proposed cross-validation process.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_reporting Final Reporting Sample Sample of this compound Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Analysis Preparation->NMR FTIR FTIR Analysis Preparation->FTIR Data_HPLC Chromatographic Data (Quantification, Purity) HPLC->Data_HPLC Data_GCMS Mass Spectrum (Identification, Quantification) GCMS->Data_GCMS Data_NMR NMR Spectrum (Structural Elucidation, Quantification) NMR->Data_NMR Data_FTIR IR Spectrum (Functional Group ID) FTIR->Data_FTIR Report Comprehensive Characterization Report Data_HPLC->Report Data_GCMS->Report Data_NMR->Report Data_FTIR->Report

Caption: General analytical workflow for the characterization of the target compound.

Cross_Validation_Workflow cluster_primary Primary Quantitative Method cluster_secondary Secondary & Orthogonal Methods cluster_qualitative Qualitative Confirmation cluster_conclusion Conclusion Primary_Method Validated HPLC-UV Method (Assay and Purity) GCMS_Method GC-MS Method (Impurity Profile Confirmation) Primary_Method->GCMS_Method Compare Impurity Profiles qNMR_Method Quantitative NMR (qNMR) (Orthogonal Assay) Primary_Method->qNMR_Method Compare Assay Values FTIR_Method FTIR Analysis (Identity Confirmation) Primary_Method->FTIR_Method Confirm Functional Groups NMR_Structure NMR Spectroscopy (Structural Confirmation) Primary_Method->NMR_Structure Confirm Chemical Structure Conclusion Consistent and Reliable Characterization Data GCMS_Method->Conclusion qNMR_Method->Conclusion FTIR_Method->Conclusion NMR_Structure->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion

The characterization of "this compound" can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC-UV stands out for its quantitative capabilities in determining purity and assay. GC-MS offers excellent sensitivity and specificity for impurity profiling. NMR spectroscopy is indispensable for unambiguous structural elucidation and can also be employed for quantitative analysis, providing an orthogonal method to HPLC. FTIR serves as a rapid and straightforward technique for confirming the presence of key functional groups and for identity verification.

A robust cross-validation strategy, employing multiple analytical techniques, is crucial for ensuring the quality and consistency of this important chemical intermediate. By comparing the results obtained from these different methods, researchers and drug development professionals can have a high degree of confidence in the identity, purity, and strength of "this compound," thereby supporting the development of safe and effective pharmaceuticals.

References

Comparative docking studies of "6-Chloro-chroman-3-carboxylic acid methyl ester" derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of "6-Chloro-chroman-3-carboxylic acid methyl ester" Analogs and Their Interactions with Key Biological Targets.

This guide provides a comparative analysis of the docking studies of various chroman and chromone derivatives, with a focus on compounds structurally related to "this compound." Due to the limited availability of specific docking data for the exact title compound, this guide synthesizes findings from closely related analogs to offer insights into their therapeutic potential. The data presented herein is intended to aid researchers in the fields of medicinal chemistry and drug discovery in the design and development of novel chroman-based therapeutics.

Data Presentation: A Comparative Overview of Docking Performance

The following table summarizes the molecular docking results for a selection of chroman and chromone derivatives against two prominent therapeutic targets: DNA gyrase, a crucial bacterial enzyme, and Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the human cell cycle implicated in cancer. These targets were chosen based on the prevalence of docking studies for chroman-related scaffolds against them.

Compound ClassDerivativeTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
Chroman Carboxamide5e (with pyridine-3,4-dicarboxylic acid anhydride)DNA gyrase (PDB: 1KZN)-5.83ASN46[1]
Chroman Carboxamide5iDNA gyrase (PDB: 1KZN)-5.81ASN46[1]
Chroman Carboxamide5aDNA gyrase (PDB: 1KZN)-5.69Not specified[1]
Chroman Carboxamide5pDNA gyrase (PDB: 1KZN)-5.50Not specified[1]
Chroman Carboxamide5mDNA gyrase (PDB: 1KZN)-5.44Not specified[1]
4H-Chromone Congener14bCDK4 (PDB ID not specified)Not specified in kcal/molStrong hydrophobic and H-bonding interactions[2]
4H-Chromone Congener14cCDK4 (PDB ID not specified)Not specified in kcal/molStrong hydrophobic and H-bonding interactions[2]

Experimental Protocols: A Guide to Molecular Docking Methodology

The following is a generalized protocol for conducting molecular docking studies, based on common practices cited in the referenced literature. This protocol can be adapted for the study of "this compound" derivatives.

Preparation of the Target Protein
  • Protein Selection and Retrieval: The three-dimensional crystallographic structure of the target protein (e.g., DNA gyrase, CDK4) is obtained from the Protein Data Bank (PDB).

  • Protein Refinement: The downloaded protein structure is prepared for docking. This typically involves:

    • Removal of water molecules and any co-crystallized ligands or ions not essential for the interaction analysis.

    • Addition of polar hydrogen atoms, which are often not resolved in crystal structures.

    • Assignment of appropriate protonation states for amino acid residues at a physiological pH.

    • Repair of any missing side chains or loops in the protein structure using modeling software.

    • Energy minimization of the protein structure to relieve any steric clashes.

Preparation of the Ligand
  • Ligand Sketching and Optimization: The two-dimensional structure of the "this compound" derivative is drawn using a chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structure is converted into a three-dimensional model. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

Molecular Docking Procedure
  • Software Selection: A molecular docking program such as AutoDock, Glide, or GOLD is utilized.[3]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Algorithm: A search algorithm, such as a genetic algorithm or a Monte Carlo simulated annealing approach, is employed to explore the conformational space of the ligand within the defined grid box.[3] The algorithm generates a diverse set of ligand poses.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Analysis of Docking Results
  • Pose Selection: The docked poses are ranked based on their scoring function values. The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Interaction Analysis: The best-ranked pose is visualized to analyze the specific interactions between the ligand and the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other key contacts.

  • Comparative Analysis: The docking scores and interaction patterns of different derivatives are compared to understand structure-activity relationships (SAR) and to identify key structural features that contribute to potent binding.

Visualizing Molecular Pathways

To provide a contextual understanding of the potential downstream effects of inhibiting a target like CDK4, a signaling pathway diagram is presented below.

CDK4_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Retinoblastoma (Rb) Protein CDK4_CyclinD->Rb Phosphorylates p16INK4A p16INK4A (Tumor Suppressor) p16INK4A->CDK4_CyclinD Inhibits E2F E2F Transcription Factor Rb->E2F Sequesters/ Inhibits S_Phase S Phase (DNA Replication) E2F->S_Phase Promotes Transcription G1_Phase G1 Phase G1_Phase->S_Phase Cell_Cycle_Progression Cell Cycle Progression Inhibition Inhibition Activation Activation

References

Safety Operating Guide

Proper Disposal of 6-Chloro-chroman-3-carboxylic acid methyl ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 6-Chloro-chroman-3-carboxylic acid methyl ester, a halogenated organic compound. Adherence to these protocols is essential to protect laboratory personnel, the wider community, and the environment.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1] This is a non-negotiable aspect of laboratory safety.

Required Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.[1]

  • Lab Coat: To protect skin and clothing from contamination.[1]

  • Nitrile Gloves: To prevent direct skin contact with the chemical.[1]

  • Closed-toe Shoes: To protect feet from spills.[1]

All handling of this compound, especially during waste collection and consolidation, should be conducted within a properly functioning fume hood to prevent the inhalation of any vapors, mists, or dust.[1][2] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Waste Characterization and Segregation

Proper waste disposal begins with accurate categorization.[4] this compound is a halogenated organic compound due to the presence of a chlorine atom.[2][5] This classification is crucial as halogenated waste streams are managed differently from non-halogenated organic waste due to their potential toxicity and environmental persistence.[6][7]

Key Segregation Principles:

  • Dedicated Halogenated Waste Container: This compound must be collected in a designated waste container specifically for halogenated organic compounds.[1][2][5][6] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[5][6]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[5][7][8] Commingling wastes can create hazardous reactions and significantly increase disposal costs.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Obtain and Prepare the Correct Waste Container

  • Request a designated and compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[6]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6][8]

  • Before adding any waste, affix a "Hazardous Waste" tag to the container.[6][7]

Step 2: Waste Collection

  • Carefully transfer the this compound waste into the designated halogenated organic waste container.

  • This process must be performed inside a chemical fume hood.[7]

  • Do not overfill the container; a general guideline is to fill it to no more than three-quarters (¾) full.[9]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical regulatory requirement.[4]

  • On the hazardous waste tag, clearly and accurately list all chemical constituents and their approximate percentages.[7]

  • Ensure the generator's name and contact information are legible.[7]

  • Check all applicable hazard boxes on the tag (e.g., Flammable, Toxic).[7]

Step 4: Storage of the Waste Container

  • Waste containers must be kept closed with a secure lid when not in use.[7][10]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][10]

  • The storage area should be well-ventilated, and the container should be placed in secondary containment to prevent spills.[4][8]

Step 5: Arranging for Waste Disposal

  • Once the waste container is nearly full (¾) or has reached the institutional time limit for accumulation (often around 150 days), submit a hazardous waste pickup request to your EHS department.[9]

  • Do not allow waste to accumulate beyond legal limits, which can be as low as 25 gallons for total chemical waste in a laboratory.[9]

Disposal of Empty Containers:

  • An empty container that held this compound must be managed appropriately.

  • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[11] The resulting rinsate must be collected and disposed of as hazardous waste.[11]

  • After proper rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[9][11]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Container Fill Level 75% (¾) full[9]
Maximum Laboratory Waste Accumulation 25 gallons (total chemical waste)[9]
Maximum Acute Hazardous Waste Accumulation 1 quart[9][10]
Maximum Storage Time in SAA ~6 months (or as per institutional policy)[8][9]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this waste. However, any experimental protocol utilizing this compound should incorporate this disposal plan into its safety and methodology sections. Researchers are encouraged to practice green chemistry principles to minimize waste generation from the outset.[4]

Disposal Workflow Diagram

G Disposal Workflow for this compound A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Work in a Fume Hood A->B C Obtain Designated Halogenated Waste Container B->C D Affix Hazardous Waste Tag C->D E Transfer Waste into Container (Do not exceed 3/4 full) D->E Start Collection F Update Waste Tag with Contents and Percentages E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Monitor Fill Level and Accumulation Date I->J K Submit Waste Pickup Request to EHS When Full or Near Time Limit J->K L EHS Collects Waste for Proper Off-site Disposal K->L

References

Essential Safety and Operational Guide for 6-Chloro-chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 6-Chloro-chroman-3-carboxylic acid methyl ester, a key intermediate in pharmaceutical and agrochemical research. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is essential to handle this compound with care, assuming it may be hazardous. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential for protecting eyes from splashes or dust. In cases of significant splash risk, a face shield should be worn in addition to safety glasses.[1][2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a variety of chemicals.[4] Gloves must be inspected before use and disposed of properly after handling the compound.[5] For extended or high-exposure tasks, consider double-gloving.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn at all times to protect skin and clothing from contamination.[3]
Respiratory Protection Use in a Well-Ventilated AreaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[5] If ventilation is inadequate, a respirator may be necessary.[2]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Clear the workspace of any unnecessary items.

  • Have all necessary equipment and reagents ready before starting.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety glasses or goggles.

  • Put on nitrile gloves, checking for any tears or punctures.

3. Handling the Compound:

  • Perform all manipulations of the solid compound or its solutions within the chemical fume hood.

  • Avoid generating dust.[5]

  • Use appropriate tools (spatulas, etc.) for transferring the chemical.

4. Post-Handling Procedures:

  • Properly seal the container of this compound.

  • Clean the work area thoroughly.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.[5]

  • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: Dispose of any solid this compound and contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Verify Fume Hood Operation B Assemble Equipment A->B C Don PPE: Lab Coat, Safety Glasses, Gloves B->C D Transfer Chemical in Fume Hood C->D E Perform Experimental Work D->E F Seal & Store Chemical E->F G Clean Work Area F->G H Dispose of Waste in Labeled Containers G->H I Doff PPE & Wash Hands H->I J Spill or Exposure Occurs K Follow First Aid Procedures J->K L Notify Supervisor K->L

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.